molecular formula C11H19N3 B1247739 4-[3-(1h-Imidazol-4-yl)propyl]piperidine

4-[3-(1h-Imidazol-4-yl)propyl]piperidine

Katalognummer: B1247739
Molekulargewicht: 193.29 g/mol
InChI-Schlüssel: YPGRNKJNOSUCLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-[3-(1H-imidazol-5-yl)propyl]piperidine is an aralkylamine.

Eigenschaften

Molekularformel

C11H19N3

Molekulargewicht

193.29 g/mol

IUPAC-Name

4-[3-(1H-imidazol-5-yl)propyl]piperidine

InChI

InChI=1S/C11H19N3/c1(3-11-8-13-9-14-11)2-10-4-6-12-7-5-10/h8-10,12H,1-7H2,(H,13,14)

InChI-Schlüssel

YPGRNKJNOSUCLY-UHFFFAOYSA-N

SMILES

C1CNCCC1CCCC2=CN=CN2

Kanonische SMILES

C1CNCCC1CCCC2=CN=CN2

Herkunft des Produkts

United States
Foundational & Exploratory

pharmacological profile of VUF 8430 histamine agonist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of VUF 8430

Foreword

In the landscape of histamine receptor research, the development of selective pharmacological tools is paramount to dissecting the complex roles of each receptor subtype. The histamine H4 receptor (H4R), the most recent addition to this family, is a critical regulator of immune cell function, making it a promising target for inflammatory and immune disorders.[1] This guide provides a comprehensive technical overview of VUF 8430 (S-(2-guanidylethyl)-isothiourea), a key non-imidazole H4R agonist. Developed as a potent pharmacological tool, its characterization has been instrumental in exploring the physiological and pathophysiological functions of the H4 receptor. This document moves beyond a simple data sheet to offer a deeper understanding of its binding kinetics, functional efficacy, selectivity, and the experimental frameworks used for its evaluation, intended for researchers and drug development professionals in the field.

Molecular Identity and Chemical Properties

VUF 8430 is a non-imidazole compound, a structural feature that distinguishes it from the endogenous ligand histamine and many early histamine receptor ligands. This distinction is crucial as it can influence selectivity and pharmacokinetic properties.

  • IUPAC Name: 2-[(Aminoiminomethyl)amino]ethyl carbamimidothioic acid ester[2][3]

  • Synonyms: S-(2-guanidylethyl)-isothiourea, VUF8430[4][5]

  • CAS Number: 98021-17-1 (free base)[3]

  • Molecular Formula: C₄H₁₁N₅S[3]

  • Molecular Weight: 161.23 g/mol (free base)[3]

Receptor Binding Profile and Selectivity

The utility of a pharmacological tool is defined by its affinity and selectivity for its intended target. VUF 8430 was identified as a high-affinity ligand for the human histamine H4 receptor.[4][6] However, its profile is characterized by significant affinity for the histamine H3 receptor (H3R), a crucial detail for experimental design and data interpretation.

Causality in Binding Affinity:

VUF 8430 was developed from a focused screening of analogues of dimaprit, an H2R agonist/H3R antagonist that also showed moderate H4R affinity.[6] The substitution of dimaprit's tertiary amine with a guanidine group was found to significantly enhance affinity for the H4 receptor, leading to the discovery of VUF 8430.[6] This highlights how subtle structural modifications within the guanidino and isothiourea moieties can dramatically shift receptor affinity and selectivity within the histamine receptor family.

Quantitative Binding Data:

The binding affinity of VUF 8430 has been determined across multiple histamine receptor subtypes and species using radioligand binding assays, typically by measuring the displacement of [³H]histamine.

Receptor TargetSpeciesAffinity (pKᵢ)Affinity (Kᵢ, nM)Reference(s)
H₄ Receptor Human7.5~31.6[2][6][7]
H₃ Receptor Human6.0~1000[2]
H₄ ReceptorRatLower than human-[8][9]
H₄ ReceptorMouseLower than human-[8][9]
H₁ ReceptorHuman/RatNegligible-[4][8]
H₂ ReceptorHuman/RatNegligible-[4][8]

Key Insights:

  • VUF 8430 is a high-affinity H4R ligand, with a Kᵢ value in the low nanomolar range for the human receptor.[7]

  • It demonstrates a 33-fold selectivity for the human H4R over the human H3R.[4][5][6]

  • Its affinity for H1 and H2 receptors is negligible, which is a significant advantage over other tool compounds like 4-methylhistamine that retain considerable H2R activity.[8][9]

  • There is a noted species difference, with VUF 8430 showing lower affinity for rodent H4 receptors compared to the human ortholog.[8][9] This is a critical consideration for translating in vitro findings to in vivo rodent models.

Functional Activity and Potency

Binding affinity does not equate to functional response. VUF 8430 has been extensively characterized in functional assays and is confirmed to be a full agonist at both the H4 and H3 receptors.[8][9]

Mechanism of Action:

The H4 receptor is canonically coupled to the Gαi/o family of G-proteins.[6] As a full agonist, VUF 8430 activates the receptor to the same maximal extent as the endogenous ligand, histamine. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This primary signaling event triggers downstream cellular responses.

G_protein_signaling cluster_membrane Cell Membrane H4R H4 Receptor G_protein Gαi/o Gβγ H4R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibits VUF8430 VUF 8430 (Agonist) VUF8430->H4R Binds ATP ATP ATP->AC Response Downstream Cellular Response (e.g., Chemotaxis) cAMP->Response Leads to workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Isolate Cell Membranes (Source of H4R) a1 3. Incubate Membranes with [3H]histamine & VUF 8430 p1->a1 p2 2. Prepare Serial Dilutions of VUF 8430 p2->a1 a2 4. Terminate by Rapid Filtration (Separate Bound/Unbound) a1->a2 a3 5. Quantify Radioactivity (Scintillation Counting) a2->a3 d1 6. Calculate Specific Binding a3->d1 d2 7. Plot Dose-Response Curve (Determine IC50) d1->d2 d3 8. Convert IC50 to Ki (Cheng-Prusoff Equation) d2->d3

Workflow for Radioligand Binding Assay Characterization.

In Vivo and Ex Vivo Corroboration

The pharmacological profile of VUF 8430 established in vitro has been confirmed in more complex biological systems.

  • Ex Vivo Chemotaxis: VUF 8430 is a potent inducer of chemotaxis in immune cells that endogenously express the H4 receptor, such as monocyte-derived dendritic cells. [8][9][10]This confirms its functional agonism in native primary cells, a key validation step.

  • In Vivo Selectivity: In anesthetized rats, VUF 8430 induced only very weak gastric acid secretion, an effect mediated by H2 receptors. [8][9]In contrast, H2-active compounds like 4-methylhistamine and histamine itself produced a 2.5- to 6-fold higher output. [8][9]This in vivo experiment provides strong evidence for the selectivity of VUF 8430 against the H2 receptor.

Conclusion and Strategic Application

VUF 8430 is a potent, high-affinity, full agonist of the histamine H4 receptor. Its pharmacological profile is defined by:

  • High Potency: Nanomolar affinity and potency at the human H4R.

  • Dual Agonism: Full agonist activity at both H4 and H3 receptors.

  • Excellent Selectivity: Negligible activity at H1 and H2 receptors.

The dual H3/H4 agonism is the most critical characteristic to consider in its application. While not perfectly selective, VUF 8430 serves as an invaluable tool. It is often used in parallel with other tool compounds, such as the H2/H4 agonist 4-methylhistamine, to create a "pharmacological toolkit". By comparing the effects of these two agonists, researchers can delineate the specific contributions of H2, H3, and H4 receptor activation to a given physiological response. [8][9]Its use, in conjunction with selective H3 and H4 antagonists, allows for the precise pharmacological interrogation of histamine-mediated immune and inflammatory pathways.

References

  • Lim, H. D., Adami, M., Guaita, E., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 34–43. [Link]

  • Patsnap Synapse. VUF 8430 - Drug Targets, Indications, Patents. [Link]

  • National Center for Biotechnology Information. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. [Link]

  • Lim, H. D., Smits, R. A., Bakker, R. A., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650–6651. [Link]

  • Wikipedia. VUF-8430. [Link]

  • Wikipedia. VUF-8430. [Link]

  • Otava Chemicals. Histamine H4 receptor agonist. [Link]

  • Vrije Universiteit Amsterdam. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. [Link]

  • Lim, H. D., Smits, R. A., Bakker, R. A., et al. (2006). Discovery of S-(2-Guanidylethyl)-isothiourea (VUF 8430) as a Potent Nonimidazole Histamine H4 Receptor Agonist. Journal of Medicinal Chemistry, 49(23), 6650-6651. [Link]

  • Semantic Scholar. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. [https://www.semanticscholar.org/paper/Discovery-of-S-(2-guanidylethyl)-isothiourea-(VUF-a-Lim-Smits/e83f0f74a00827297e68d9042a98f12117f35b45]([Link]

  • IRIS Aperto. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. [Link]

  • Gutzmer, R., Gschwandtner, M., Rossbach, K., et al. (2011). Profiling of histamine H4 receptor agonists in native human monocytes. British Journal of Pharmacology, 164(2b), 537-548. [Link]

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The Role of 4-[3-(1H-Imidazol-4-yl)propyl]piperidine in GPCR Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-[3-(1H-imidazol-4-yl)propyl]piperidine, a significant pharmacological tool in the study of G-protein coupled receptor (GPCR) signaling. Also known as VUF 8430, this synthetic organic compound has emerged as a potent agonist for specific histamine receptor subtypes, thereby offering a window into the complex signaling cascades they govern. This document will detail its receptor binding profile, downstream signaling pathways, and provide validated experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals actively engaged in GPCR research and histamine receptor pharmacology.

Introduction: Unveiling 4-[3-(1H-Imidazol-4-yl)propyl]piperidine

4-[3-(1H-imidazol-4-yl)propyl]piperidine, hereafter referred to as VUF 8430, is a potent and selective histamine receptor agonist.[1] Structurally, it features an imidazole ring linked to a piperidine moiety via a propyl chain, a design that confers its specific pharmacological properties.[2][3] Initially investigated for its activity on histamine H2 receptors, subsequent research revealed its primary and more potent effects on the more recently discovered histamine H3 and H4 receptors.[4] This dual agonism, coupled with its inactivity at H1 and H2 receptors, makes VUF 8430 a valuable tool for dissecting the distinct and overlapping roles of H3 and H4 receptors in various physiological and pathophysiological processes.[4][5]

The histamine receptor family, comprising four members (H1R, H2R, H3R, and H4R), belongs to the rhodopsin-like GPCR superfamily.[6] These receptors are integral to a multitude of cellular responses, including allergic and inflammatory reactions, gastric acid secretion, and neurotransmission.[7] The histamine H4 receptor, in particular, is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells, implicating it as a key player in immune and inflammatory responses.[6] The H3 receptor is primarily found in the central nervous system, where it acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[8] The ability of VUF 8430 to activate both these receptors provides a unique avenue for investigating their signaling pathways.

Receptor Binding Profile and Selectivity

The pharmacological activity of VUF 8430 is defined by its affinity and efficacy at various histamine receptor subtypes. Radioligand binding assays and functional assays have been instrumental in elucidating its receptor interaction profile.

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (pEC50) of VUF 8430

Receptor SubtypeBinding Affinity (pKi)Functional ActivityPotency (pEC50)Reference(s)
Human Histamine H47.5Full Agonist7.3
Human Histamine H36.0Full Agonist-
Human Histamine H1Inactive--[4][5]
Human Histamine H2InactiveWeak Partial Agonist-[4][5]

As the data indicates, VUF 8430 exhibits high affinity and potent full agonism at the human histamine H4 receptor.[5] It also demonstrates reasonable affinity and full agonist activity at the H3 receptor.[5] Conversely, it is inactive at the H1 and H2 receptors, highlighting its selectivity for the H3/H4 subtypes.[4][5] This selectivity is crucial for its utility as a pharmacological tool, allowing for the targeted investigation of H3 and H4 receptor-mediated signaling events.

GPCR Signaling Pathways Modulated by VUF 8430

Upon binding to H3 and H4 receptors, VUF 8430 initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled GPCRs. These pathways ultimately lead to diverse cellular responses.

Inhibition of Adenylyl Cyclase and cAMP Production

Both histamine H3 and H4 receptors are canonically coupled to the Gi/o family of G proteins.[9] Activation of these receptors by an agonist like VUF 8430 leads to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] This inhibition of cAMP production is a hallmark of H3 and H4 receptor activation and serves as a primary readout in functional assays.

G_protein_signaling VUF 8430-mediated inhibition of cAMP production. VUF8430 VUF 8430 H4R H4 Receptor VUF8430->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

VUF 8430 signaling via H4R to inhibit cAMP.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Beyond the canonical cAMP pathway, H4 receptor activation by agonists has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[10] These kinases are key regulators of a wide range of cellular processes, including gene expression, cell proliferation, and inflammation.

Studies have demonstrated that H4 receptor activation can lead to the differential regulation of MAPK phosphorylation.[10] For instance, in the context of neuropathic pain, an H4R agonist was shown to prevent the phosphorylation of ERK1/2, JNK, and p38 in dorsal root ganglia.[10] This suggests an anti-inflammatory and neuroprotective role for H4R signaling. There is also evidence for synergistic activation of MAPKs when both H1 and H4 receptors are stimulated, indicating complex crosstalk between different histamine receptor subtypes.[11]

MAPK_pathway Modulation of MAPK pathways by VUF 8430. cluster_mapk MAPK Cascade VUF8430 VUF 8430 H4R H4 Receptor VUF8430->H4R G_protein Gi/o Protein H4R->G_protein Downstream_Effectors Downstream Effectors G_protein->Downstream_Effectors ERK ERK Downstream_Effectors->ERK Modulates JNK JNK Downstream_Effectors->JNK Modulates p38 p38 Downstream_Effectors->p38 Modulates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) ERK->Cellular_Response JNK->Cellular_Response p38->Cellular_Response

VUF 8430-induced modulation of MAPK signaling.

Experimental Protocols for Characterizing VUF 8430 Activity

To rigorously assess the pharmacological properties of VUF 8430, a suite of in vitro assays is employed. The following protocols provide a framework for conducting these key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of VUF 8430 for the histamine H3 and H4 receptors. It involves the use of a radiolabeled ligand that specifically binds to the receptor of interest and measuring the displacement of this radioligand by increasing concentrations of the unlabeled compound (VUF 8430).

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H3 or H4 receptor.

    • Harvest the cells and homogenize them in a hypotonic buffer to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add the cell membranes (typically 20-50 µg of protein).

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]Nα-methylhistamine for H3R).[12]

    • Add increasing concentrations of VUF 8430.

    • For non-specific binding determination, add a high concentration of a known H3R or H4R ligand.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).[12]

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of VUF 8430 to inhibit adenylyl cyclase activity and reduce cAMP levels, confirming its agonist activity at Gi/o-coupled receptors.

Protocol:

  • Cell Culture:

    • Culture HEK293 cells expressing the human histamine H3 or H4 receptor.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Concurrently, treat the cells with increasing concentrations of VUF 8430.

    • Incubate the plate at 37°C for a specified time.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

    • Plot the cAMP concentration against the log concentration of VUF 8430.

    • Use non-linear regression to determine the EC50 value, which represents the concentration of VUF 8430 that produces 50% of the maximal inhibitory effect.

GTPγS Binding Assay

This assay directly measures the activation of G proteins by an agonist-bound GPCR. It utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from cells expressing the histamine H3 or H4 receptor as described in the radioligand binding assay protocol.

  • Binding Reaction:

    • Incubate the cell membranes with [35S]GTPγS in the presence of GDP.[13]

    • Add increasing concentrations of VUF 8430.

    • For basal binding, no agonist is added. For non-specific binding, a high concentration of unlabeled GTPγS is included.[13]

    • Incubate the reaction mixture at 30°C for a defined period.

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

    • Plot the specific binding of [35S]GTPγS against the log concentration of VUF 8430 to determine the EC50 value for G protein activation.

Conclusion and Future Directions

4-[3-(1H-imidazol-4-yl)propyl]piperidine (VUF 8430) is a well-characterized and valuable pharmacological tool for the investigation of histamine H3 and H4 receptor signaling. Its dual agonism provides a unique opportunity to explore the combined effects of activating these two important GPCRs. The downstream signaling pathways, particularly the modulation of cAMP and MAPK pathways, highlight the complex and pleiotropic nature of histamine receptor signaling.

Future research could focus on developing even more selective agonists for the H4 receptor to further dissect its specific roles in immune modulation and inflammatory diseases. Additionally, exploring the in vivo effects of VUF 8430 in various disease models will be crucial for translating the in vitro findings into potential therapeutic applications. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further unravel the intricate world of GPCR signaling mediated by this fascinating compound.

References

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VUF 8430: A Technical Guide to Histamine H3 vs. H4 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

VUF 8430 (S-(2-guanidylethyl)-isothiourea) is a pivotal non-imidazole pharmacological tool compound extensively used to investigate the physiological and pathophysiological roles of the histamine H4 receptor (H4R). While it is widely recognized as a potent H4R agonist, a comprehensive understanding of its activity profile reveals significant interactions with the histamine H3 receptor (H3R). This technical guide provides an in-depth analysis of the binding and functional selectivity of VUF 8430 for the H3 and H4 receptors. We will dissect its affinity and potency at both subtypes, present detailed experimental protocols for quantifying these parameters, and visualize the distinct signaling pathways governed by these two G protein-coupled receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage VUF 8430 in their studies with a clear-eyed view of its complete pharmacological signature.

Introduction: The H3 and H4 Receptors - Distinct Roles in Neurotransmission and Immunity

The histamine H3 and H4 receptors are both Gi/o protein-coupled receptors that are inhibited by pertussis toxin, yet they exhibit distinct expression patterns and physiological functions.[1]

  • The Histamine H3 Receptor (H3R): Primarily expressed in the central nervous system (CNS), the H3R acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neuronal populations.[2] This dual role allows it to modulate the release of histamine and other key neurotransmitters, including dopamine, acetylcholine, and serotonin.[2][3] Its high constitutive activity and strategic location make it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders such as Alzheimer's disease, ADHD, and narcolepsy.[4][5]

  • The Histamine H4 Receptor (H4R): In contrast, the H4R is predominantly found on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[6][7] Its activation is critically involved in mediating inflammatory responses, chemotaxis, and cytokine release.[6][7][8] Consequently, the H4R has emerged as a compelling target for treating inflammatory and immune disorders like asthma, allergic rhinitis, and atopic dermatitis.[7][9]

Given their distinct therapeutic potential, the development of ligands with high selectivity for either the H3R or H4R is a primary goal in medicinal chemistry. VUF 8430, while a potent H4R agonist, also demonstrates considerable activity at the H3R, making a detailed understanding of its selectivity profile essential for accurate experimental design and data interpretation.[10][11]

Pharmacological Profile of VUF 8430: A Quantitative Analysis

VUF 8430 was identified as a high-affinity agonist for the histamine H4 receptor.[12] However, its utility as a selective pharmacological tool requires careful consideration of its concurrent activity at the H3 receptor, where it also functions as a full agonist.[10][11][13]

Comparative Binding Affinity: H3 vs. H4 Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[14] These experiments measure the ability of an unlabeled compound (like VUF 8430) to displace a specific radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is an inverse measure of binding affinity.

Table 1: Binding Affinity (pKi / Ki) of VUF 8430 at Human Histamine Receptors

Receptor Subtype pKi Ki (nM) Selectivity (H4 vs. H3) References
Human H4R 7.5 31.6 ~33-fold [15][16][17]

| Human H3R | 6.0 | 1000 | - |[16] |

pKi is the negative logarithm of the Ki value. A higher pKi indicates greater binding affinity.

As the data illustrates, VUF 8430 exhibits approximately 33-fold greater affinity for the human H4 receptor compared to the human H3 receptor.[12] While this represents a significant selectivity window, the micromolar affinity for the H3R is substantial and cannot be disregarded, particularly at higher experimental concentrations. VUF 8430 shows negligible affinity for the H1 and H2 receptor subtypes.[10][11][12] It is also important to note that VUF 8430 displays lower affinity for rodent H4 receptors compared to the human ortholog.[10][11]

Comparative Functional Activity: H3 vs. H4 Receptors

Functional assays measure the biological response initiated by a ligand binding to its receptor. For Gi/o-coupled receptors like H3R and H4R, a common method is to measure the inhibition of adenylyl cyclase activity, typically stimulated by forskolin.[10][15]

Table 2: Functional Potency (pEC50 / EC50) of VUF 8430 at Human Histamine Receptors

Receptor Subtype pEC50 EC50 (nM) Intrinsic Activity References
Human H4R 7.3 50 Full Agonist [15][17]

| Human H3R | - | - | Full Agonist |[10][11][13] |

pEC50 is the negative logarithm of the EC50 value. EC50 is the concentration of an agonist that gives half of the maximal response.

VUF 8430 acts as a full agonist at both the human H4 and H3 receptors, meaning it is capable of eliciting the maximum possible response from each receptor.[10][15] Its potency at the H4R (pEC50 = 7.3) is well-documented.[15] While a specific pEC50 value for the H3R is less consistently reported in initial characterizations, its classification as a full agonist confirms that it actively signals through this receptor subtype.[10][11]

Methodologies for Determining Receptor Selectivity

To ensure scientific rigor, the protocols used to determine ligand selectivity must be robust and well-validated. Below are detailed, representative protocols for conducting competitive radioligand binding and functional cAMP assays for the H3 and H4 receptors.

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the Ki of VUF 8430 at H3R and H4R expressed in mammalian cells.[14][18]

Objective: To quantify the binding affinity (Ki) of VUF 8430 for the human H3 and H4 receptors.

Materials:

  • Cell Membranes: HEK293 or SK-N-MC cell membranes stably expressing either the human H3R or H4R.[10][15]

  • Radioligands:

    • For H4R: [³H]histamine.[10]

    • For H3R: [N-methyl-³H]histamine or [³H]imetit.

  • Competitor: VUF 8430.

  • Non-specific Binding Control: High concentration of a known, non-radiolabeled ligand (e.g., 10 µM thioperamide for H4R, 10 µM clobenpropit for H3R).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, glass fiber filters (e.g., Whatman GF/B), cell harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Thaw frozen cell membrane aliquots on ice.

    • Homogenize the membranes in ice-cold Assay Buffer.

    • Determine the protein concentration using a standard method (e.g., BCA protein assay).[19] Dilute to the desired final concentration (typically 5-20 µg protein per well).

  • Assay Plate Setup:

    • Prepare serial dilutions of VUF 8430 in Assay Buffer (e.g., 10 concentrations spanning from 10⁻¹⁰ M to 10⁻³ M).

    • In a 96-well plate, add reagents in the following order:

      • Total Binding Wells: 50 µL Assay Buffer + 150 µL membrane suspension + 50 µL radioligand.

      • Competitor Wells: 50 µL VUF 8430 dilution + 150 µL membrane suspension + 50 µL radioligand.

      • Non-specific Binding (NSB) Wells: 50 µL non-specific control ligand + 150 µL membrane suspension + 50 µL radioligand.

    • The radioligand should be used at a concentration near its Kd for the respective receptor.

  • Incubation:

    • Incubate the plate for 60-90 minutes at 25-30°C with gentle agitation to reach binding equilibrium.[20]

  • Harvesting and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[14][20]

    • Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of VUF 8430.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Readout & Analysis P1 Prepare Serial Dilutions of VUF 8430 A1 Combine Membranes, Radioligand, and VUF 8430 in 96-well plate P1->A1 P2 Prepare Cell Membranes (H3R or H4R expressing) P2->A1 P3 Prepare Radioligand ([3H]histamine or similar) P3->A1 A2 Incubate to Equilibrium A1->A2 R1 Rapid Vacuum Filtration (Separates bound/unbound) A2->R1 R2 Wash Filters R1->R2 R3 Scintillation Counting (CPM) R2->R3 R4 Calculate IC50 (Non-linear regression) R3->R4 R5 Calculate Ki (Cheng-Prusoff Equation) R4->R5

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Functional cAMP Accumulation Assay

This protocol describes how to measure the functional agonism of VUF 8430 at H3R and H4R by quantifying the inhibition of forskolin-stimulated cAMP.[21][22]

Objective: To determine the potency (EC50) and efficacy of VUF 8430 as an agonist at H3 and H4 receptors.

Materials:

  • Cell Line: HEK293 or other suitable host cells stably expressing either human H3R or H4R.

  • Agonist: VUF 8430.

  • Stimulant: Forskolin (an adenylyl cyclase activator).

  • Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercial kit for quantifying cAMP levels, such as HTRF, TR-FRET, or ELISA-based kits.[21]

Step-by-Step Methodology:

  • Cell Plating:

    • Seed the H3R- or H4R-expressing cells into 96- or 384-well plates at an appropriate density.

    • Allow cells to adhere and grow overnight.

  • Compound Addition:

    • Prepare serial dilutions of VUF 8430 in Assay Medium.

    • Remove the growth medium from the cells and replace it with the VUF 8430 dilutions. Include a "vehicle only" control.

    • Pre-incubate the cells with the compound for 15-30 minutes at 37°C.

  • Stimulation:

    • Add a fixed concentration of forskolin to all wells (except for basal control wells) to stimulate adenylyl cyclase and induce cAMP production. The final forskolin concentration should be one that elicits a submaximal response (e.g., EC80) to provide a suitable window for measuring inhibition.

    • Incubate for an additional 30-60 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the detection kit manufacturer's instructions.

    • Perform the cAMP detection assay (e.g., add HTRF reagents).

    • Incubate as required by the kit protocol.

  • Quantification:

    • Read the plate using a suitable plate reader (e.g., a fluorescence reader for HTRF/TR-FRET assays).

  • Data Analysis:

    • Convert the raw data to cAMP concentrations.

    • Normalize the data: Set the response in the presence of forskolin alone to 100% and the basal response (no forskolin) to 0%.

    • Plot the percentage inhibition of the forskolin response against the log concentration of VUF 8430.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and the maximum inhibition (Emax).

G cluster_prep Cell Preparation cluster_assay Assay & Readout cluster_analysis Data Analysis P1 Plate H3R or H4R expressing cells P2 Pre-incubate with serial dilutions of VUF 8430 P1->P2 A1 Stimulate with Forskolin to induce cAMP production P2->A1 A2 Incubate A1->A2 A3 Lyse cells & perform cAMP detection assay (e.g., HTRF) A2->A3 A4 Read plate A3->A4 D1 Normalize data to Forskolin-only response A4->D1 D2 Plot % Inhibition vs. [Log VUF 8430] D1->D2 D3 Calculate EC50 & Emax (Dose-response curve fit) D2->D3

Caption: Workflow for a functional cAMP inhibition assay.

Mechanistic Insights: H3 and H4 Receptor Signaling Pathways

VUF 8430, as a full agonist at both H3R and H4R, activates the canonical Gi/o signaling pathway in both cases. However, the downstream consequences and additional signaling cascades can differ, reflecting their distinct physiological roles.

Histamine H3 Receptor Signaling

Activation of the H3R by an agonist like VUF 8430 initiates a cascade primarily aimed at modulating neurotransmitter release.

  • Canonical Pathway: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3][23][24]

  • MAPK/ERK Pathway: H3R activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) through more complex pathways involving protein kinase C (PKC) and epidermal growth factor receptor (EGFR) transactivation.[4][23]

G VUF8430 VUF 8430 H3R H3 Receptor VUF8430->H3R binds G_protein Gi/o Protein H3R->G_protein activates G_alpha Gαi/o G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates AC Adenylyl Cyclase G_alpha->AC inhibits VGCC N-type Ca2+ Channel G_beta_gamma->VGCC inhibits PLC PLC/PKC G_beta_gamma->PLC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Response ↓ Neurotransmitter Release PKA->Response Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Ca_influx->Response MAPK MAPK/ERK Pathway MAPK->Response modulates PLC->MAPK activates

Caption: Simplified signaling pathways of the Histamine H3 Receptor.

Histamine H4 Receptor Signaling

H4R activation by VUF 8430 triggers pathways essential for immune cell function, particularly chemotaxis and inflammation.

  • Canonical Pathway: Similar to H3R, the Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP.[8]

  • Chemotaxis Pathway: The Gβγ subunit is crucial for chemotaxis. It activates phospholipase C (PLC), leading to the generation of IP₃ and DAG. This cascade results in the mobilization of intracellular calcium (Ca²⁺) and the polymerization of actin, which are essential for cell migration and shape change.[7]

  • MAPK and PI3K Pathways: H4R stimulation also activates the MAPK and PI3K/Akt signaling pathways, which are involved in the production of cytokines and chemokines, further amplifying the inflammatory response.[8][26]

G VUF8430 VUF 8430 H4R H4 Receptor VUF8430->H4R binds G_protein Gi/o Protein H4R->G_protein activates MAPK MAPK & PI3K Pathways H4R->MAPK activates G_alpha Gαi/o G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates AC Adenylyl Cyclase G_alpha->AC inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC activates cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca2+ PLC->Ca_mobilization triggers Actin Actin Polymerization PLC->Actin drives Ca_mobilization->Actin drives Response Chemotaxis & Inflammation Actin->Response MAPK->Response

Caption: Simplified signaling pathways of the Histamine H4 Receptor.

Conclusion and Field-Proven Insights

VUF 8430 is an invaluable agonist for probing the function of the histamine H4 receptor. Its high affinity and full agonistic activity at H4R have made it a staple in immunology and inflammation research.[12][15] However, this guide underscores the critical importance of recognizing its dual activity. With a pKi of 6.0 at the human H3 receptor, VUF 8430 is not a truly selective H4R ligand.[16]

For the researcher, this has direct implications:

  • Concentration is Key: At concentrations below 100 nM, the effects of VUF 8430 are more likely to be mediated primarily by the H4R. At concentrations approaching and exceeding 1 µM, significant H3R activation is expected and must be accounted for.

  • System Matters: In experimental systems co-expressing both H3 and H4 receptors, deconvoluting the observed effects can be challenging. The use of selective H3R or H4R antagonists (e.g., JNJ 7777120 for H4R) is highly recommended to pharmacologically isolate the receptor responsible for a given response.[10]

  • Complementary Tools: VUF 8430 should be used in conjunction with other tools, such as the more H2-active agonist 4-methylhistamine, to build a more complete picture of histamine receptor pharmacology in a given system.[10][11]

By synthesizing a quantitative understanding of its binding and functional profile with robust experimental design, researchers can confidently deploy VUF 8430 to continue unraveling the complex roles of histamine in health and disease.

References

  • Lim, H. D., Adami, M., Guaita, E., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 34–43. [Link]

  • Luo, T., et al. (2015). Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway. PLoS ONE 10(11): e0142334. [Link]

  • Schneider, E. H., et al. (2015). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1853(12), 3076-3084. [Link]

  • Luo, T., et al. (2014). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 130(5), 655-668. [Link]

  • Nieto-Alamilla, G., et al. (2022). Histamine Receptors H3 and H4 as Targets to Treat Neuroinflammation. Mediators of Inflammation, 2022. [Link]

  • Lim, H.D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. VUF 8430 Ligand Page. [Link]

  • Lim, H. D., et al. (2006). Discovery of S-(2-Guanidylethyl)-isothiourea (VUF 8430) as a Potent Nonimidazole Histamine H4 Receptor Agonist. Journal of Medicinal Chemistry, 49(23), 6650–6651. [Link]

  • Nieto-Alamilla, G., et al. (2016). The Histamine H3 Receptor: Structure, Pharmacology, and Function. Molecular Pharmacology, 90(5), 649-673. [Link]

  • Thurmond, R. L., et al. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 9, 1873. [Link]

  • Zampeli, E., & Tiligada, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology, 157(1), 24–33. [Link]

  • Wikipedia. Histamine H4 receptor. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. VUF 8430 Ligand Activity Charts. [Link]

  • Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-1. [Link]

  • de Esch, I. J. P., et al. (2014). The histamine H4 receptor: from orphan to the clinic. Frontiers in Bioscience, 19(5), 822-849. [Link]

  • de Graaf, C., et al. (2017). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 60(11), 4646–4661. [Link]

  • Vrije Universiteit Amsterdam Research Portal. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. [Link]

  • Hoonakker, M. E., et al. (2010). The cAMP assay: A functional in vitro alternative to the in vivo Histamine Sensitization test. Vaccine, 28(6), 1347–1352. [Link]

  • Leurs, R., et al. (2009). Molecular and biochemical pharmacology of the histamine H4 receptor. British Journal of Pharmacology, 157(1), 14-23. [Link]

  • Coruzzi, G., et al. (2011). Selective histamine H₃ and H₄ receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach. European Journal of Pharmacology, 670(1), 209-214. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Services. [Link]

  • Williams, C. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, 190, 59-74. [Link]

  • Adami, M., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. IRIS Parma. [Link]

  • Patsnap Synapse. VUF 8430 Drug Profile. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]

  • Mitroi, D. N., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17094. [Link]

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An In-depth Technical Guide to the Therapeutic Potential of Imidazole-Based Histamine H3 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Executive Summary

The histamine H3 receptor (H3R) stands out as a critical G-protein coupled receptor (GPCR) in the central nervous system, primarily functioning as a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters.[1][2] While much of the pharmaceutical industry's focus has been on H3R antagonists and inverse agonists for their stimulant and pro-cognitive effects, the therapeutic potential of H3R agonists presents a distinct and compelling area of investigation. This guide provides a detailed technical overview of imidazole-based H3R agonists, delving into their molecular pharmacology, the causality behind medicinal chemistry strategies, validated experimental protocols for their characterization, and a focused examination of their therapeutic promise, particularly in metabolic disorders. By synthesizing field-proven insights with foundational scientific principles, this document serves as a comprehensive resource for professionals engaged in neuroscience and drug discovery.

The Histamine H3 Receptor: A Master Modulatory Switch

The H3 receptor is a member of the rhodopsin-like GPCR family, predominantly expressed in the central nervous system (CNS).[1][3] Its strategic localization on presynaptic terminals allows it to exert powerful control over neurotransmission.

  • As an Autoreceptor: Located on histaminergic neurons, the H3R provides a negative feedback mechanism, where activation by histamine inhibits further synthesis and release of histamine.[1][2]

  • As a Heteroreceptor: The H3R is also expressed on a wide array of non-histaminergic neurons.[4] Its activation can inhibit the release of other crucial neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1][4][5]

A defining characteristic of the H3R is its high degree of constitutive activity, meaning it can signal in the absence of an agonist.[6] This property is fundamental to understanding the pharmacology of ligands targeting this receptor. While inverse agonists block this basal activity to increase neurotransmitter release, agonists mimic the action of endogenous histamine, suppressing neurotransmitter release. This inhibitory action forms the basis of their unique therapeutic potential.

Molecular Pharmacology of H3 Receptor Agonism

Intracellular Signaling Cascades
  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent downregulation of the cAMP/PKA signaling pathway.[4][8][9]

  • Activation of Kinase Pathways: H3R activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) and the PI3K/Akt pathways.[4][9][10] The activation of Akt leads to the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in cellular metabolism and survival.[4][11]

// Edges Agonist -> H3R [label="Binds", color="#5F6368"]; H3R -> G_protein [label="Activates", color="#5F6368"]; G_protein -> G_alpha [label="Dissociates", style=dashed, color="#5F6368"]; G_protein -> G_beta_gamma [label="Dissociates", style=dashed, color="#5F6368"];

G_alpha -> AC [label="Inhibits", arrowhead=tee, color="#EA4335"]; AC -> cAMP [label="Converts", style=dashed, color="#5F6368"]; ATP -> AC [style=dashed, color="#5F6368"]; cAMP -> PKA [label="Activates", color="#34A853"];

G_beta_gamma -> Ca_Channel [label="Inhibits", arrowhead=tee, color="#EA4335"]; Ca_Channel -> Neurotransmitter_Vesicle [label="Inhibits Ca²⁺ Influx", arrowhead=tee, color="#EA4335"];

H3R -> MAPK [label="Stimulates", color="#34A853"]; H3R -> PI3K [label="Stimulates", color="#34A853"]; PI3K -> Akt [label="Activates", color="#34A853"]; Akt -> GSK3b [label="Inhibits (via P)", arrowhead=tee, color="#EA4335"]; } end_dot Caption: H3R Agonist Signaling Pathways.

Prototypical Imidazole-Based H3 Agonists

The development of H3R agonists has been anchored by key chemical scaffolds that retain the essential imidazole moiety of histamine.

  • (R)-α-methylhistamine (RAMHA): This compound was a foundational tool in the initial characterization of the H3 receptor.[6] The addition of a methyl group at the alpha position of the ethylamine side chain confers selectivity and higher potency for the H3R compared to histamine itself.[6]

  • Imetit and Immepip: These compounds represent a class where the ethylamine side chain of histamine is modified or rigidified into a piperidine ring, leading to potent and selective H3R agonism.[6][10][12]

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The Essential Imidazole Pharmacophore

For H3 receptor agonism, the imidazole ring is a non-negotiable structural feature, serving as the primary recognition element. Its unique electronic properties and ability to exist in different tautomeric states are crucial for binding and receptor activation. The basicity of the ring and its capacity for hydrogen bonding are key determinants of affinity.[13]

Causality in Agonist Design

The evolution from histamine to more selective agonists like RAMHA and immepip was driven by a need to enhance H3R affinity and selectivity over H1 and H2 receptors, while also addressing metabolic liabilities.

  • Rationale for α-Methylation: The introduction of the α-methyl group in RAMHA serves two purposes. First, it introduces a chiral center, with the (R)-enantiomer being significantly more potent, indicating a specific stereochemical requirement in the receptor's binding pocket.[6] Second, it provides steric hindrance that reduces affinity for H1 and H2 receptors.

  • Rationale for Side-Chain Rigidification: In compounds like immepip, constraining the flexible ethylamine side chain within a piperidine ring (as in 4-(1H-imidazol-4-ylmethyl)piperidine) reduces the entropic penalty upon binding, leading to higher affinity.[12] This modification also explores the topology of the binding pocket, optimizing interactions.

Challenges in Imidazole-Based Agonist Development

Despite their utility as research tools, the development of imidazole-based H3R agonists as clinical therapeutics has faced significant hurdles:

  • Blood-Brain Barrier (BBB) Penetration: The polarity of the imidazole ring and the overall hydrophilic nature of early agonists limit their ability to cross the BBB effectively.[14]

  • Metabolic Instability: The imidazole ring is susceptible to methylation by histamine-N-methyltransferase, leading to a very short plasma half-life and rapid inactivation.[14]

  • CYP450 Inhibition: The imidazole nucleus is a known inhibitor of cytochrome P450 enzymes, creating a high potential for drug-drug interactions, a significant liability for CNS-acting drugs.[15][16]

To overcome these issues, prodrug strategies have been explored, such as the development of azomethine derivatives of RAMHA (e.g., BP294), which mask the imidazole ring to prevent methylation and improve oral bioavailability.[14]

Therapeutic Potential & Preclinical Evidence

The primary therapeutic rationale for H3R agonists lies in their ability to suppress specific neuronal pathways. The most robust preclinical evidence points towards a role in regulating energy homeostasis.

Metabolic Disorders: Obesity and Diabetes Mellitus

Groundbreaking studies have demonstrated that H3R agonists can have potent anorexigenic effects.

  • Mechanism: In diet-induced obese (DiO) mice, the H3R agonist imetit was shown to decrease appetite and body weight.[17] This effect was associated with a reduction in fat mass, plasma leptin and insulin levels, and hepatic triglyceride content.[17] Crucially, these effects were absent in H3R knockout mice, confirming the target specificity.[17]

  • Causality: The anorexigenic effect of imetit was linked to a reduction in histamine release.[17] This is counterintuitive, as direct inhibition of histamine synthesis is known to increase appetite. This suggests that the therapeutic effect is not mediated by a simple reduction in overall histaminergic tone but likely involves the H3R's function as a heteroreceptor, modulating other appetite-regulating neurotransmitter systems.[14][17] The effects were also shown to be independent of the melanocortin system.[17]

Summary of Preclinical Data
CompoundModelKey FindingsTherapeutic ImplicationReference
Imetit Diet-Induced Obese (DiO) MiceDecreased appetite, body weight, fat mass, plasma leptin, and insulin. Reduced hepatic triglycerides.Obesity, Type 2 Diabetes[17]
(R)-α-methylhistamine Guinea-Pig Jejunum (in vitro)Potent inhibition of neurogenic contractions.Pharmacological Tool[14]
BP294 (RAMHA Prodrug) Human VolunteersImproved oral bioavailability and long-lasting plasma levels of RAMHA.Overcoming PK limitations[14]

Methodologies for In Vitro Characterization

A hierarchical and self-validating workflow is essential to characterize novel imidazole-based H3R agonists, moving from target engagement to functional cellular response.

Experimental Characterization Workflow

Workflow

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled antagonist for binding to the H3R.

Rationale: This assay is the first step to confirm direct interaction with the receptor. Using a labeled antagonist (e.g., [3H]clobenpropit) is often more practical due to the higher specific activity and better binding properties of available antagonist radioligands.[18]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human H3R or from rodent brain tissue (e.g., guinea-pig cerebral cortex).[18]

  • Incubation Setup: In a 96-well plate, combine:

    • 50 µL of prepared membranes (e.g., 1.6 mg protein).[18]

    • 25 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 25 µL of [3H]clobenpropit at a final concentration near its Kd (e.g., 0.2 nM).[18]

    • 25 µL of the imidazole-based test compound across a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Controls:

    • Total Binding: Add 25 µL of buffer instead of the test compound.

    • Non-Specific Binding (NSB): Add 25 µL of a high concentration of a known unlabeled H3R ligand (e.g., 1 µM thioperamide) to saturate the receptors.[18]

  • Incubation: Incubate the plate for a set duration and temperature to reach equilibrium (e.g., 2.75 hours at 21°C or 24 hours at 4°C, as binding kinetics are temperature-dependent).[18]

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine, using a cell harvester. Wash filters 3x with ice-cold buffer.[18]

  • Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: [³⁵S]GTPγS Binding Assay

Objective: To measure the functional ability of an agonist to activate the Gαi/o protein coupled to the H3R.

Rationale: This assay directly measures the first step in signal transduction post-receptor binding. Agonist activation of the H3R facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα protein. This provides a direct readout of G-protein activation and allows for the determination of potency (EC50) and efficacy (% of maximal response).[8]

Step-by-Step Methodology:

  • Membrane Preparation: Use membranes from H3R-expressing cells as described above.

  • Incubation Setup: In a 96-well plate, combine:

    • Membranes in assay buffer (containing MgCl₂, EDTA, and NaCl).

    • GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.

    • [³⁵S]GTPγS (e.g., 0.1 nM).

    • Test agonist across a range of concentrations.

  • Controls:

    • Basal Binding: No agonist added.

    • Maximal Stimulation: A known full H3R agonist (e.g., RAMHA) at a saturating concentration.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Harvesting & Quantification: Terminate, filter, and count radioactivity as described in the radioligand binding assay.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (above basal) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Clinical Landscape and Future Directions

The clinical development of H3R ligands has been dominated by antagonists/inverse agonists, with Pitolisant being the first compound in this class to receive regulatory approval for the treatment of narcolepsy.[6][19] In contrast, no imidazole-based H3R agonist has progressed to late-stage clinical trials for a major indication.

The primary obstacles remain the challenging pharmacokinetic and safety profiles associated with the imidazole scaffold, including poor brain penetration and CYP450 inhibition.[14][15] However, the compelling preclinical data in metabolic regulation suggests that the therapeutic potential of H3R agonism is significant and warrants further exploration.

Future perspectives in the field should focus on:

  • Novel Scaffolds: Designing non-imidazole agonists that mimic the key interactions of the imidazole core but possess superior drug-like properties.

  • Advanced Prodrug Strategies: Developing more sophisticated brain-penetrant prodrugs that release the active agonist specifically within the CNS.

  • Targeted Indications: Focusing clinical development on well-defined patient populations with metabolic disorders where the risk-benefit profile may be most favorable.

By addressing these medicinal chemistry and clinical strategy challenges, the unique modulatory power of H3 receptor agonism may yet be harnessed to produce novel therapeutics.

References

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC. (URL: )
  • Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed. (URL: )
  • Signaling pathways associated with the histamine H3 receptor. The... - ResearchGate. (URL: [Link])

  • Histamine H3 receptor - Wikipedia. (URL: [Link])

  • Design, Synthesis, and Structure−Activity Relationships of Acetylene-Based Histamine H3 Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs. (URL: [Link])

  • The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC. (URL: [Link])

  • Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H 3 and H 4 Receptors - MDPI. (URL: [Link])

  • Synthesis and biological assays of new H3-antagonists with imidazole and imidazoline polar groups - PubMed. (URL: [Link])

  • Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus - PubMed. (URL: [Link])

  • Therapeutic potential of histamine H3 receptor agonists and antagonists - FLORE. (URL: [Link])

  • Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC - NIH. (URL: [Link])

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - Frontiers. (URL: [Link])

  • Imidazole-Based H3 antagonist Reviewing various structural features in... - ResearchGate. (URL: [Link])

  • Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - Frontiers. (URL: [Link])

  • Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC. (URL: [Link])

  • Therapeutic potential of histamine H3 receptor agonists and antagonists - PubMed. (URL: [Link])

  • Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - MDPI. (URL: [Link])

  • Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors - PubMed. (URL: [Link])

  • Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed. (URL: [Link])

  • Alto Neuroscience Biomarker Discovery Validates ALTO-203 Depression Drug Trial | ANRO Stock News - Stock Titan. (URL: [Link])

  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) - PMC. (URL: [Link])

  • H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles - PubMed. (URL: [Link])

  • The histamine H3 receptor as a therapeutic drug target for CNS disorders - PubMed. (URL: [Link])

  • A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed. (URL: [Link])

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (URL: [Link])

  • Pharmacokinetic and pharmacodynamic assessment of histamine H3 receptor occupancy by enerisant: a human PET study with a novel H3 binding ligand, [11C]TASP457 - PubMed. (URL: [Link])

  • Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives - PubMed. (URL: [Link])

  • In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease - PubMed. (URL: [Link])

  • Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. (URL: [Link])

  • H3 receptor antagonist - Wikipedia. (URL: [Link])

  • Medicinal Chemical and Pharmacological Aspects of Imidazole-Containing Histamine H3 Receptor Antagonists | Request PDF - ResearchGate. (URL: [Link])

  • How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. (URL: [Link])

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-[3-(1H-Imidazol-4-yl)propyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals requiring a robust, scalable synthetic route for 4-[3-(1H-Imidazol-4-yl)propyl]piperidine (CAS: 768358-61-8). This scaffold is a critical pharmacophore in histamine H3 and H4 receptor ligands (e.g., homologs of Immepip and precursors to Ciproxifan analogs).

Abstract & Strategic Overview

The synthesis of 4-[3-(1H-Imidazol-4-yl)propyl]piperidine presents a specific regiochemical challenge: connecting the C4-position of a piperidine ring to the C4(5)-position of an imidazole ring via a saturated propyl linker.

Direct alkylation strategies often fail due to the tautomeric nature of the imidazole nitrogen and the potential for polymerization. Therefore, this protocol utilizes a convergent Wittig Olefination strategy . This approach ensures regiospecificity by coupling a protected imidazole aldehyde with a piperidine-derived phosphonium salt, followed by catalytic hydrogenation. This method minimizes side reactions and allows for the purification of stable intermediates.

Retrosynthetic Logic

The target molecule is disconnected at the C1-C2 bond of the propyl linker, revealing two key precursors:

  • Electrophile: 1-Trityl-1H-imidazole-4-carboxaldehyde (Stable, protected aldehyde).

  • Nucleophile: [2-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethyl]triphenylphosphonium iodide.

Retrosynthesis Target Target: 4-[3-(1H-Imidazol-4-yl)propyl]piperidine Intermediate Alkene Intermediate: (E/Z)-Protected Precursor Target->Intermediate Hydrogenation (H2, Pd/C) Fragment1 Fragment A (Electrophile): 1-Trityl-imidazole-4-carboxaldehyde Intermediate->Fragment1 Wittig Disconnection Fragment2 Fragment B (Nucleophile): Piperidine Phosphonium Salt Intermediate->Fragment2 Wittig Disconnection

Figure 1: Retrosynthetic analysis showing the convergent assembly of the propyl linker via Wittig chemistry.

Experimental Protocol

Phase 1: Synthesis of the Phosphonium Salt Precursor

Objective: Convert 2-(piperidin-4-yl)ethanol into the reactive Wittig salt. Critical Control Point: Efficient protection of the secondary amine (Boc) is required to prevent quenching of the ylide in Phase 2.

Step 1.1: N-Boc Protection
  • Dissolve 2-(piperidin-4-yl)ethanol (10.0 g, 77.4 mmol) in DCM (150 mL).

  • Add Triethylamine (12.9 mL, 92.9 mmol) and cool to 0°C.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (18.6 g, 85.1 mmol) portion-wise.

  • Stir at RT for 4 hours. Monitor by TLC (stain with ninhydrin; amine spot disappears).

  • Workup: Wash with 1M citric acid (2x), sat. NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.

    • Yield Expectation: >95% (Viscous oil).

Step 1.2: Iodination (Appel Reaction)
  • Dissolve N-Boc-2-(piperidin-4-yl)ethanol (from 1.1) in dry THF (200 mL).

  • Add Triphenylphosphine (PPh₃) (1.2 eq) and Imidazole (1.2 eq). Cool to 0°C.

  • Add Iodine (I₂) (1.2 eq) portion-wise. The solution will turn dark, then fade to yellow/orange.

  • Stir for 3 hours at RT.

  • Workup: Quench with sat. Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine. Extract with Et₂O.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Target: tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate.

Step 1.3: Phosphonium Salt Formation
  • Mix the iodide (10.0 g, 29.5 mmol) and PPh₃ (8.5 g, 32.4 mmol) in Acetonitrile (100 mL).

  • Reflux at 85°C for 24 hours under N₂.

  • Precipitation: Cool to RT. Add cold Diethyl Ether (300 mL) to precipitate the salt.

  • Filter the white solid and dry under high vacuum.

    • Product: [2-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethyl]triphenylphosphonium iodide.

Phase 2: Wittig Olefination

Objective: Form the carbon-carbon bond between the imidazole and piperidine fragments. Mechanistic Insight: The use of Lithium Hexamethyldisilazide (LiHMDS) as a base is preferred over NaH to ensure clean deprotonation without nucleophilic attack on the Boc group.

Reagents Table:

Reagent MW ( g/mol ) Equivalents Role
Phosphonium Salt (Phase 1) ~601.5 1.1 Nucleophile Precursor
1-Trityl-imidazole-4-carboxaldehyde 338.4 1.0 Electrophile
LiHMDS (1M in THF) - 1.2 Non-nucleophilic Base

| Dry THF | - | Solvent | Medium |

Protocol:

  • Suspend the Phosphonium salt (1.1 eq) in dry THF under Argon at -78°C.

  • Add LiHMDS (1.2 eq) dropwise. The solution should turn a characteristic deep orange/red (ylide formation).

  • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Cool back to -78°C.

  • Add 1-Trityl-imidazole-4-carboxaldehyde (1.0 eq) dissolved in minimum THF dropwise.

  • Warm slowly to RT and stir overnight (12h).

  • Quench with sat. NH₄Cl.

  • Extract with EtOAc (3x). Dry (Na₂SO₄) and concentrate.

  • Purification: Silica gel column (DCM/MeOH 98:2). Isolate the alkene intermediate (mixture of E/Z isomers).

Phase 3: Hydrogenation and Global Deprotection

Objective: Reduce the double bond and remove protecting groups (Trityl and Boc) to yield the final free base or salt. Note: Trityl groups on imidazoles are acid-labile but can also be removed via hydrogenolysis under forcing conditions or acidic workup. Here we use a stepwise approach for purity.

  • Hydrogenation:

    • Dissolve the alkene intermediate in MeOH.

    • Add 10 wt% Pd/C catalyst.

    • Stir under H₂ (balloon pressure or 1 atm) for 16 hours.

    • Result: The double bond is saturated. The Trityl group may partially cleave.

    • Filter through Celite to remove Pd/C. Concentrate.

  • Global Deprotection (Acid Hydrolysis):

    • Dissolve the residue in 4M HCl in Dioxane (or aqueous 6M HCl).

    • Reflux at 60°C for 2 hours. This ensures removal of both the Boc group (piperidine) and any remaining Trityl group (imidazole).

    • Note: Triphenylmethane (Trityl byproduct) will precipitate or be insoluble in the aqueous acid phase.

  • Isolation of Free Base:

    • Wash the acidic aqueous layer with Ether (removes Trityl byproducts).

    • Basify the aqueous layer to pH >10 using 2M NaOH.

    • Extract exhaustively with DCM/Isopropanol (3:1) or CHCl₃.

    • Dry (Na₂SO₄) and concentrate to yield the target oil.

  • Salt Formation (Optional but Recommended for Storage):

    • Dissolve free base in EtOH. Add Oxalic acid (2 eq) or Maleic acid.

    • Crystallize the salt (e.g., Dipiperidinium oxalate).

Quality Control & Validation

Analytical Specifications
  • 1H NMR (400 MHz, D2O/DCl):

    • Imidazole Singlets: δ ~8.8 ppm (C2-H), ~7.4 ppm (C5-H).

    • Propyl Linker: Multiplets at δ 2.65 (t, 2H, Im-CH₂), 1.70 (m, 2H), 1.30 (m, 2H).

    • Piperidine:[2][3] Distinct multiplets for ring protons (δ 3.3 - 1.4 ppm).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 194.16.

    • Found: 194.2.

Workflow Diagram

Workflow Start Start: 2-(piperidin-4-yl)ethanol Step1 1. N-Boc Protection 2. Iodination (I2/PPh3) 3. Phosphonium Salt Formation Start->Step1 Step2 Wittig Coupling (with 1-Trityl-Im-CHO + LiHMDS) Step1->Step2 Yields Ylide Precursor Step3 Hydrogenation (Pd/C) (Reduces alkene) Step2->Step3 Forms C-C Bond Step4 Acid Deprotection (HCl) (Removes Boc & Trityl) Step3->Step4 Final Target: 4-[3-(1H-Imidazol-4-yl)propyl]piperidine Step4->Final Purification

Figure 2: Step-by-step experimental workflow for the synthesis of the target ligand.

Safety and Handling

  • LiHMDS: Pyrophoric and moisture-sensitive. Handle strictly under inert atmosphere (Argon/Nitrogen).

  • Imidazole Intermediates: Many imidazole derivatives are skin irritants.

  • Storage: The free base is hygroscopic and sensitive to CO₂ (forms carbamates). Store as a hydrochloride or oxalate salt at -20°C.

References

  • Terzioglu, N. et al. (2004).[4] Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(21), 5251-5256. Link

  • Venable, J. D. et al. (2005).[4][5][6] Preparation and biological evaluation of indole, benzimidazole, and thienopyrrole piperazine carboxamides: potent human histamine H4 antagonists.[5][6][7] Journal of Medicinal Chemistry, 48(26), 8289-8298.[5] Link

  • Lazewska, D. et al. (2006). Synthesis and pharmacological properties of new histamine H3 receptor antagonists with a 4-n-propylpiperazine skeleton. Pharmazie, 61(6), 503-507. Link

  • PubChem Compound Summary. (n.d.). 4-[3-(1H-Imidazol-4-yl)propyl]piperidine (CID 10330240).[8] National Center for Biotechnology Information. Link

Sources

in vivo dosing guidelines for 4-[3-(1h-Imidazol-4-yl)propyl]piperidine in mice

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Dosing Guidelines for 4-[3-(1H-Imidazol-4-yl)propyl]piperidine (VUF 4929)

Introduction & Pharmacological Profile

Compound Identity:

  • Chemical Name: 4-[3-(1H-Imidazol-4-yl)propyl]piperidine

  • Common Identifier: VUF 4929 (also referred to as the "propyl homologue of Immepip")

  • Molecular Weight: 193.29 g/mol (Free base)

  • Class: Histamine H3 Receptor (H3R) Ligand[1][2][3]

Mechanism of Action: VUF 4929 is a critical tool compound in histamine research due to its complex pharmacological profile, which differs significantly from its structural analog, Immepip (a potent H3R agonist).

  • Classical Pharmacology: In standard functional assays (e.g., guinea pig jejunum, rat cerebral cortex), VUF 4929 acts as a competitive H3 receptor antagonist with moderate-to-high affinity (pA2 values ~7.1 – 8.4). It blocks the feedback inhibition of neurotransmitter release (histamine, norepinephrine) mediated by presynaptic H3 autoreceptors/heteroreceptors.

  • Modern Insight (Isoform Bias): Recent structural biology studies indicate that VUF 4929 exhibits biased agonism at specific human H3R isoforms (e.g., hH3R-415), favoring specific signaling conformations over others. This makes it a unique probe for dissecting H3R isoform-specific signaling pathways.

Key Applications:

  • Investigating H3R constitutive activity and isoform bias.

  • Blocking H3R-mediated inhibition of neurotransmitter release (antagonist mode).

  • Comparative Structure-Activity Relationship (SAR) studies against Immepip (agonist) and Ciproxifan (antagonist).

Pre-Dosing Considerations

Formulation & Solubility

The free base is an oil or low-melting solid; however, for in vivo use, it is typically handled as a salt (e.g., dihydrobromide or maleate) to improve water solubility.

ParameterGuideline
Primary Vehicle Sterile Saline (0.9% NaCl) . The salt forms are generally water-soluble.
Alternative Vehicle If using the free base: 5-10% DMSO in PBS or Saline.
pH Adjustment Ensure pH is near physiological range (7.0–7.4). Acidic solutions (common with salts) should be buffered if injection volume is high.
Stability Prepare fresh on the day of the experiment. Store stock powder at -20°C, desiccated.
Animal Selection
  • Species: Mice (C57BL/6J or BALB/c are standard).

  • Gender: Both sexes (H3R expression can vary; consistent sex selection is crucial).

  • Age: 8–12 weeks (Adult) is standard for CNS behavioral studies.

In Vivo Dosing Protocols (Mice)

Route of Administration
  • Intraperitoneal (i.p.): Preferred for systemic exposure in behavioral studies. Rapid absorption.

  • Subcutaneous (s.c.): Suitable for pharmacokinetic (PK) studies or sustained release.

  • Intracerebroventricular (i.c.v.): Required if studying strictly central effects without peripheral H3R interference (though VUF 4929 crosses the BBB).

Recommended Dose Ranges

Doses are calculated based on the free base weight. If using a salt, adjust the mass accordingly.

Study TypeDose Range (mg/kg)FrequencyRationale
Acute Behavioral 3 – 10 mg/kg Single BolusSufficient to occupy brain H3 receptors and antagonize agonist-induced effects.
Sub-Chronic 3 mg/kg Daily (QD)For studies lasting 5–7 days (e.g., evaluating tolerance or receptor regulation).
Mechanistic (Antagonism) 10 mg/kg Pre-treatmentAdminister 30 min prior to an agonist (e.g., Immepip or Histamine) to verify blockade.
Step-by-Step Injection Workflow
  • Calculate Volume: Standard injection volume is 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

  • Preparation: Dissolve VUF 4929 in sterile saline to achieve the target concentration (e.g., for 10 mg/kg dose @ 10 mL/kg volume -> Concentration = 1.0 mg/mL).

  • Restraint: Secure the mouse using the scruff method to expose the abdomen.

  • Injection: Insert a 27G needle into the lower right quadrant of the abdomen (avoiding the bladder and cecum). Aspirate slightly to ensure no blood return, then inject smoothly.

  • Observation: Return mouse to home cage and monitor for 30 minutes for any immediate adverse reactions (seizures, sedation).

Experimental Workflows

Functional Antagonism Assay (Locomotor Activity)

This protocol tests the ability of VUF 4929 to block the sedative effects of an H3 agonist (e.g., Immepip).

  • Step 1 (Baseline): Acclimate mice to the open field chamber for 30 mins.

  • Step 2 (Pre-treatment): Inject VUF 4929 (10 mg/kg, i.p.) or Vehicle. Wait 30 mins.

  • Step 3 (Challenge): Inject Immepip (5 mg/kg, i.p.) .

  • Step 4 (Measurement): Record locomotor activity for 60 mins.

  • Expected Result: Immepip alone reduces locomotion (sedation). VUF 4929 pre-treatment should restore locomotion to near-baseline levels.

H3 Receptor Signaling Pathway Visualization

The following diagram illustrates the H3 receptor signaling cascade and where VUF 4929 acts (blocking the G_i/o pathway that inhibits neurotransmitter release).

H3_Signaling cluster_effect Physiological Outcome H3R Histamine H3 Receptor (Presynaptic) Gi G_i/o Protein H3R->Gi Couples to Agonist Endogenous Histamine (or Immepip) Agonist->H3R Activates VUF4929 VUF 4929 (Antagonist / Biased Ligand) VUF4929->H3R Blocks AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channels Gi->Ca_Channel Inhibits cAMP cAMP Levels AC->cAMP Reduces Release Neurotransmitter Release (Histamine, ACh, NE) Ca_Channel->Release Required for

Caption: VUF 4929 competes with agonists at the H3R, preventing G_i/o activation and restoring neurotransmitter release.

Safety & Toxicology

  • Therapeutic Index: H3 ligands generally have a wide safety margin. Doses up to 20 mg/kg are typically well-tolerated in acute settings.

  • Adverse Effects:

    • CNS: Hyperactivity or insomnia (due to increased histamine release).

    • Gastrointestinal: H3 receptors are present in the gut; high doses may alter transit time, though less pronounced than with cholinergic agents.

  • Monitoring: Monitor body weight daily during sub-chronic dosing. Watch for signs of stereotypy (repetitive grooming/circling) which may indicate excessive dopaminergic activation via heteroreceptor blockade.

References

  • Vollinga, R. C., et al. (1994). "New analogs of the potent histamine H3 receptor agonist immepip." European Journal of Medicinal Chemistry.

  • Vrije Universiteit Amsterdam. (2023). "Structural and Molecular Determinants for Isoform Bias at Human Histamine H3 Receptor Isoforms." VU Research Portal.

  • Ligneau, X., et al. (2000). "Neurochemical and behavioral effects of ciproxifan, a potent and selective histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.

  • BenchChem. (2024). "Immepip: A Technical Guide for Studying Histamine." BenchChem Technical Notes.

Sources

Application Note: Pharmacological Characterization of VUF 8430 via Radioligand Binding

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: H4R-VUF8430-RB Target: Histamine H4 Receptor (H4R) Assay Type: Competition Radioligand Binding Primary Ligand: VUF 8430 (S-(2-guanidylethyl)-isothiourea)[1][2][3]

Introduction & Mechanism of Action

The Histamine H4 Receptor (H4R) is a G-protein coupled receptor (GPCR) primarily expressed in hematopoietic cells (eosinophils, mast cells, T-cells), playing a pivotal role in immune modulation, chemotaxis, and pruritus. Unlike the H1R, the H4R couples predominantly to G


  proteins, leading to the inhibition of adenylyl cyclase and the activation of MAPK pathways.

VUF 8430 is a potent, highly selective, non-imidazole H4R agonist (


 nM). It serves as a critical pharmacological tool for distinguishing H4R-mediated effects from those of the structurally related H3R.
Principle of the Assay

This protocol details the Competition Binding Assay used to determine the affinity (


) of VUF 8430 for the H4R. In this format, varying concentrations of "cold" (unlabeled) VUF 8430 compete with a fixed concentration of a radiolabeled standard, [

H]-Histamine
, for binding sites on H4R-expressing cell membranes.

Critical Mechanistic Insight: Because VUF 8430 is an agonist, its binding affinity is sensitive to the G-protein coupling state of the receptor. This protocol utilizes a Magnesium-containing buffer to stabilize the high-affinity ternary complex (Agonist-Receptor-G protein).

H4R Signaling Pathway & Assay Context[4][5][6][7][8]

The following diagram illustrates the H4R signaling cascade activated by VUF 8430 and the specific node (Receptor Binding) measured by this assay.

H4R_Signaling VUF8430 VUF 8430 (Agonist) H4R Histamine H4 Receptor (GPCR) VUF8430->H4R High Affinity Binding Gi Gαi/o Protein (Heterotrimer) H4R->Gi Activation BindingEvent MEASUREMENT POINT: Radioligand Displacement H4R->BindingEvent Competition w/ [3H]-Histamine AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Phosphorylation Gi->MAPK Activation Calcium Ca2+ Mobilization Gi->Calcium Secondary Effect cAMP cAMP Levels (Decrease) AC->cAMP Downregulation

Caption: VUF 8430 binds H4R, triggering G


 coupling. This assay quantifies the initial binding event (dashed oval).

Materials & Reagents

Biological Material[2][4][6][7][8][9][10][11][12][13][14][15]
  • Membrane Source: HEK293T or SK-N-MC cells stably expressing human H4R (hH4R).

  • Expression Level: Aim for

    
     fmol/mg protein to ensure sufficient signal window.
    
Reagents Table
ReagentSpecificationRoleStorage
VUF 8430 Dihydrobromide saltCold Competitor-20°C (Desiccated)
[

H]-Histamine
Specific Activity: 40–80 Ci/mmolRadioligand-20°C (Ethanol)
Histamine Unlabeled, 100 mM StockDefines Non-Specific Binding (NSB)-20°C
PEI Polyethyleneimine (0.3% v/v)Filter Coating (Reduces cationic stickiness)4°C
Scintillation Fluid Eco-friendly, high efficiencySignal DetectionRT
Buffer Formulations
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA.

  • Assay Binding Buffer (Critical): 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
     .[4]
    
    • Note: Mg

      
       is required to promote G-protein coupling. Absence of Mg
      
      
      
      may artificially lower VUF 8430 affinity (
      
      
      ) by destabilizing the high-affinity agonist state.

Experimental Workflow

Assay_Workflow cluster_0 Day 1: Prep cluster_1 Day 2: Binding Reaction cluster_2 Termination & Read Membrane Membrane Prep (Homogenize/Centrifuge) Setup Plate Setup (96-well) Membrane->Setup FilterPrep Soak GF/C Filters in 0.3% PEI Harvest Vacuum Filtration (Harvester) FilterPrep->Harvest Use Pre-soaked AddLigands Add [3H]-Histamine + VUF 8430 (Dilution Series) Setup->AddLigands Incubate Incubate 25°C, 60 min AddLigands->Incubate Incubate->Harvest Wash Wash 3x (Ice-cold Buffer) Harvest->Wash Count Liquid Scintillation Counting (LSC) Wash->Count

Caption: Step-by-step workflow for the VUF 8430 competition binding assay.[5]

Detailed Protocol

Step 1: Membrane Preparation
  • Harvest hH4R-expressing cells in ice-cold Lysis Buffer .

  • Homogenize using a Polytron (2 bursts of 10 sec).

  • Centrifuge at 20,000

    
     g  for 20 mins at 4°C.
    
  • Discard supernatant. Resuspend pellet in Assay Binding Buffer .

  • Repeat centrifugation to wash away endogenous histamine.

  • Resuspend final pellet in Assay Binding Buffer to a concentration of 20–50

    
    g protein/well .
    
Step 2: Plate Setup (96-well format)

Prepare the following reaction mix (Final Volume: 200


L):
ComponentVolumeConcentration (Final)Notes
Membranes 100

L
20–50

g/well
Add last to initiate reaction.
[

H]-Histamine
50

L
~5–10 nMNear

of Histamine (~5-10 nM).
Competitor 50

L
VariableTotal Binding: Buffer only.NSB: 100

M Cold Histamine.Samples: VUF 8430 (

to

M).
Step 3: Incubation[2]
  • Seal the plate and shake gently for 1 minute.

  • Incubate at 25°C for 60 minutes .

    • Expert Note: Equilibrium is reached faster at 30°C, but 25°C preserves membrane integrity better for long assays.

Step 4: Filtration & Washing[14]
  • Pre-soak GF/C filter plates in 0.3% PEI for at least 1 hour. This is mandatory as VUF 8430 and Histamine are positively charged amines that stick to glass fibers; PEI blocks these non-specific sites.

  • Harvest using a vacuum manifold (e.g., PerkinElmer FilterMate).

  • Wash filters rapidly 3 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Dry filters at 50°C for 30–60 mins.

Step 5: Detection
  • Add 25–50

    
    L of scintillation cocktail to each well.
    
  • Count radioactivity (CPM) using a MicroBeta or TopCount counter.

Data Analysis & Validation

Specific Binding Calculation

[4]
  • Acceptance Criteria: Specific binding should be >70% of Total Binding.

Determination

Plot Specific Binding (y-axis) vs. Log[VUF 8430] (x-axis). Fit data to a one-site competition model (sigmoidal dose-response):



Calculation (Cheng-Prusoff)

Convert the observed


 to the absolute inhibition constant (

):

  • 
     : Concentration of [
    
    
    
    H]-Histamine used (nM).
  • 
     : Dissociation constant of [
    
    
    
    H]-Histamine (determined previously via Saturation Binding, typically ~5–10 nM for hH4R).
Expected Results
  • VUF 8430

    
    :  ~30 nM (Range: 10–50 nM).
    
  • Hill Slope: Near -1.0. (A slope significantly < -1.0 may indicate negative cooperativity or mixed G-protein coupling states).

Troubleshooting Guide

IssueProbable CauseSolution
High Non-Specific Binding Ligand sticking to filtersEnsure filters are soaked in 0.3% PEI. Add 0.1% BSA to binding buffer.
Low Signal Poor receptor expressionCheck cell line passage. Aim for >500 fmol/mg. Increase protein per well.[2][4]
Right-shifted

(Low Affinity)
GTP interference or lack of Mg

Ensure 5 mM MgCl

is in buffer. Avoid GTP in the assay (unless testing for G-protein uncoupling).
Variable Replicates Inconsistent washingAutomate washing. Ensure ice-cold buffer is used to prevent dissociation during wash.

References

  • Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist.[1][6][7] Journal of Medicinal Chemistry, 49(23), 6650–6651.[6][7]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430.[3] British Journal of Pharmacology, 157(1), 34–43.

  • Hofstra, C. L., et al. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells.[1] Journal of Pharmacology and Experimental Therapeutics, 305(3), 1212–1221.[1]

  • Smit, M. J., et al. (2007). Histamine H3 and H4 receptors as targets for drug discovery. Drug Discovery Today, 12(15-16), 661-663.

Sources

Application Note: Protocol for the Preparation of 4-[3-(1H-Imidazol-4-yl)propyl]piperidine Dihydrobromide Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound and Solvent System

4-[3-(1H-imidazol-4-yl)propyl]piperidine dihydrobromide is a heterocyclic small molecule containing both a piperidine and an imidazole ring.[1] The "dihydrobromide" designation indicates it is a salt, where two basic nitrogen atoms—likely on the piperidine and imidazole rings—are protonated and associated with bromide counter-ions. This salt form is intentionally designed to enhance aqueous solubility and stability compared to the freebase. However, for creating high-concentration stock solutions for screening and in-vitro assays, a powerful, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is often the solvent of choice.[2][3]

DMSO is highly regarded for its ability to dissolve a vast range of organic molecules, including those with poor aqueous solubility.[3][4] Its high polarity effectively solvates ions and polar functional groups present in the target compound.[5] This protocol provides a detailed, field-tested methodology for reliably dissolving 4-[3-(1H-imidazol-4-yl)propyl]piperidine dihydrobromide in DMSO to generate stable, high-concentration stock solutions suitable for downstream applications in drug discovery and development. The principles outlined here are grounded in best practices for compound management to ensure experimental reproducibility and data integrity.[2]

Physicochemical Data and Required Materials

A thorough understanding of the compound's properties and the appropriate grade of solvent and equipment is critical for success.

Compound and Solvent Properties

The table below summarizes key properties for the compound and the recommended solvent. Note that specific solubility limits should be empirically determined.

Parameter4-[3-(1H-Imidazol-4-yl)propyl]piperidineDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₁H₁₉N₃ (Freebase)C₂H₆OS
Molecular Weight 193.29 g/mol (Freebase)[1]78.13 g/mol
Form Dihydrobromide Salt (Solid, likely crystalline)Liquid
Key Features Contains basic piperidine and imidazole nitrogens. The salt form enhances polarity.Highly polar, aprotic, hygroscopic.[2][3]
Purity Requirement >98% (or as specified by supplier)Anhydrous, ≥99.9% Purity.[2]

Causality: Using anhydrous (low water content) DMSO is crucial.[2] Water contamination can decrease the solubility of some organic salts and may promote hydrolysis or degradation of the compound over time, compromising stock solution integrity.

Equipment and Consumables
  • Analytical Balance: Readable to at least 0.1 mg.

  • Micropipettes: Calibrated P200 and P1000.

  • Vortex Mixer: Standard laboratory model.

  • Water Bath Sonicator (Optional but Recommended): To aid dissolution of stubborn particles.

  • Vials: Amber or opaque glass vials with PTFE-lined caps to prevent light degradation and solvent evaporation.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant nitrile gloves.

Experimental Protocol: Step-by-Step Dissolution

This protocol is designed to prepare a 10 mM stock solution , a common starting concentration for many biological assays. Calculations should be adjusted for different desired concentrations.

Molarity Calculation

The molecular weight of the dihydrobromide salt must be used for accurate molarity calculations.

  • MW of Freebase (C₁₁H₁₉N₃): 193.29 g/mol [1]

  • MW of HBr: 80.91 g/mol

  • MW of Dihydrobromide Salt (C₁₁H₂₁N₃Br₂): 193.29 + (2 * 80.91) = 355.11 g/mol

To prepare 1 mL of a 10 mM stock solution:

  • Mass required = 10 mmol/L * 0.001 L * 355.11 g/mol = 3.55 mg

Step-by-Step Workflow
  • Pre-Weighing Preparation: Allow the vial containing the compound to equilibrate to room temperature for at least 20 minutes before opening.

    • Expertise & Experience: This step is critical to prevent condensation of atmospheric moisture onto the hygroscopic compound powder, which can affect weighing accuracy and compound stability.

  • Weighing the Compound: Tare a clean, dry vial on the analytical balance. Carefully weigh out the calculated mass (e.g., 3.55 mg) of the compound directly into the vial. Record the exact mass.

  • Solvent Addition: Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the vial. For the mass of 3.55 mg, this would be 1.0 mL.

    • Trustworthiness: Always use a fresh, unopened bottle of anhydrous DMSO or one that has been properly stored in a desiccator to ensure minimal water content.

  • Initial Dissolution: Cap the vial tightly and vortex the mixture at medium speed for 1-2 minutes. Visually inspect the solution against a light source.

    • Expertise & Experience: Most amine salts will dissolve readily in DMSO. A clear, particulate-free solution is the goal.

  • Assisted Dissolution (If Necessary): If particulates remain, place the vial in a water bath sonicator at room temperature for 5-10 minutes.

    • Causality: Sonication uses ultrasonic waves to create micro-cavitations, which provides the mechanical energy needed to break up solid aggregates and enhance solvation without excessive heating. Gentle warming (e.g., to 30-37°C) can be applied but should be used with caution as heat can degrade some compounds.

  • Final Verification: After vortexing/sonication, let the solution stand for 5 minutes and perform a final visual inspection to ensure no precipitation has occurred. The solution should be completely clear.

The following diagram illustrates the logical flow of the dissolution process.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_qc Quality Control & Finalization A Equilibrate Compound to Room Temperature B Weigh Compound (e.g., 3.55 mg) A->B Prevents condensation C Add Anhydrous DMSO (e.g., 1.0 mL) B->C D Vortex for 1-2 minutes C->D E Visually Inspect for Particulates D->E F Particulates Present? E->F G Sonication (5-10 min) F->G Yes H Final Inspection: Clear Solution F->H No G->H I Stock Solution Ready for Aliquoting H->I

Caption: Workflow for dissolving the dihydrobromide salt in DMSO.

Quality Control, Storage, and Handling

Proper storage is essential to maintain the long-term viability of the stock solution.

Aliquoting and Storage
  • Aliquot: Once fully dissolved, divide the stock solution into smaller, single-use aliquots in properly labeled, opaque vials.

    • Trustworthiness: Aliquoting is a self-validating practice that prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles.[6][7]

  • Storage Conditions: Store aliquots at -20°C or -80°C for long-term storage.[6] Studies have shown that most compounds in DMSO are stable for months to years under these conditions.[7][8]

Handling for Downstream Assays
  • Thawing: When ready to use, thaw an aliquot at room temperature. Before opening, centrifuge the vial briefly to pull all liquid down to the bottom.

  • Dilution: For cell-based assays, perform serial dilutions. To prevent the compound from precipitating out of solution when introduced to an aqueous buffer or media, it is best practice to perform initial dilutions in DMSO before the final dilution into the aqueous medium. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound Fails to Dissolve Concentration exceeds solubility limit; Insufficient mixing; Poor compound purity.Try preparing a more dilute solution (e.g., 5 mM or 1 mM). Increase sonication time. If issues persist, verify compound purity via analytical methods.
Precipitation Upon Standing Solution is supersaturated; Water contamination.Gently warm the solution (37°C) and sonicate again. If it redissolves, consider this the maximum practical concentration. Ensure anhydrous DMSO is used and vials are tightly sealed.
Precipitation in Aqueous Media Compound has low aqueous solubility; "Salting out" effect.Decrease the final working concentration. Perform intermediate dilution steps in DMSO before adding to the aqueous buffer. The presence of salts in buffers can reduce the solubility of some organic compounds.

This process flow diagram outlines the decision-making process for troubleshooting.

G Start Start Dissolution Problem Does Compound Fully Dissolve? Start->Problem Check_Sat Is Solution Supersaturated? Problem->Check_Sat No Success Stable Solution Problem->Success Yes Action_Dilute Prepare Lower Concentration Stock Check_Sat->Action_Dilute Yes Action_Sonicate Increase Vortex/ Sonication Time Check_Sat->Action_Sonicate No Check_Aq Precipitation in Aqueous Buffer? Action_Serial Use Intermediate DMSO Dilutions Check_Aq->Action_Serial Yes Check_Aq->Success No Action_Dilute->Problem Action_Sonicate->Problem Action_Warm Gently Warm (37°C) & Re-Sonicate Action_Serial->Check_Aq Success->Check_Aq

Caption: Troubleshooting decision tree for dissolution issues.

References

  • Kozik, V., et al. (2018). Stability of screening compounds in wet DMSO. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10330240, 4-[3-(1h-Imidazol-4-yl)propyl]piperidine. Retrieved from [Link]

  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • Chen, Y., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • Lopes, J. N. C., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B. Retrieved from [Link]

Sources

Application Note: Investigating Histamine Release Modulation in Brain Slices Using the Selective H4 Agonist VUF 8430

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

While the Histamine H3 receptor (H3R) is the canonical autoreceptor responsible for inhibiting histamine synthesis and release in the CNS, recent evidence suggests a functional role for the Histamine H4 Receptor (H4R) in the mammalian brain. H4Rs have been identified in the deep cortical layers, hippocampus, and thalamus, as well as on resident immune cells (microglia).[1]

VUF 8430 is a highly potent and selective H4R agonist (


 nM) with significant selectivity over H3R (

µM).[2] This application note details the protocol for using VUF 8430 to investigate non-canonical modulation of histamine release in acute brain slices.
Why Use VUF 8430?
  • Selectivity Window: VUF 8430 provides a sufficient window to distinguish H4R effects from H3R effects, provided concentrations are kept below 1 µM.

  • Mechanism of Action: As a

    
    -coupled receptor agonist, VUF 8430 activation typically leads to inhibition of cAMP production and activation of GIRK (K+) channels, potentially hyperpolarizing neurons or modulating microglial activity.
    
  • Experimental Utility: It serves as a critical probe to determine if histamine release is modulated solely by H3 autoreceptors or if H4R-mediated pathways (neuronal or glial) contribute to the "histaminergic tone."

Pharmacological Profile & Preparation[3][4]

ParameterValueNotes
Chemical Name S-(2-Guanidinoethyl)isothioureaSupplied as dihydrobromide salt
MW 323.05 g/mol
H4R Affinity (

)
31.6 nM High affinity
H3R Affinity (

)
~1000 nM~30-fold selectivity ratio
Solubility Water (100 mM), DMSO (100 mM)Highly soluble
Stock Storage -20°CStable for >1 year in desiccant
Stock Solution Protocol
  • Preparation: Dissolve 10 mg of VUF 8430 in 3.09 mL of sterile deionized water or DMSO to create a 10 mM stock solution .

  • Aliquoting: Divide into 50 µL aliquots to avoid freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock in artificial Cerebrospinal Fluid (aCSF) to reach final bath concentrations of 10 nM – 500 nM .

    • Critical Note: Avoid concentrations >1 µM to prevent off-target activation of H3 receptors.

Experimental Design: Superfusion of Brain Slices[5]

This protocol utilizes a superfusion system coupled with radiolabeled tracer tracking (


-histamine) to measure fractional release.[3] This method is superior to static incubation as it prevents the accumulation of metabolites and re-uptake, allowing for kinetic resolution of release events.
A. Hypothesis & Signaling Pathway

The experiment tests whether H4R activation (via VUF 8430) modulates evoked histamine release, potentially via presynaptic heteroreceptors or microglial-neuronal cross-talk.

H4_Signaling cluster_control Experimental Variable VUF VUF 8430 (Agonist) H4R H4 Receptor (Gi/o-coupled) VUF->H4R Activates G_prot Gαi/o Subunit H4R->G_prot Couples AC Adenylyl Cyclase G_prot->AC Inhibits GIRK GIRK Channels (K+ Efflux) G_prot->GIRK Activates cAMP cAMP Levels AC->cAMP Reduces Ca_Chan VGCC (Ca2+ Influx) GIRK->Ca_Chan Hyperpolarization Inhibits Release Histamine Release Ca_Chan->Release Decreases

Figure 1: Putative signaling pathway.[1] VUF 8430 activation of H4R leads to Gi/o-mediated inhibition of cAMP and hyperpolarization, theoretically modulating neurotransmitter release.

Detailed Protocol

Phase 1: Slice Preparation and Loading

Objective: Isolate viable brain tissue and label the endogenous histamine pool.

  • Dissection: Rapidly decapitate male Wistar rats (or C57BL/6 mice) and remove the brain into ice-cold, oxygenated (95%

    
    /5% 
    
    
    
    ) Sucrose-aCSF .
    • Sucrose-aCSF Composition (mM): Sucrose 200, KCl 2.5,

      
       1.25, 
      
      
      
      25,
      
      
      0.5,
      
      
      7, D-Glucose 10.
  • Slicing: Using a vibratome, cut 300–400 µm coronal slices containing the region of interest (e.g., Hypothalamus for TMN neurons, or Cortex/Striatum for terminal fields).

  • Recovery: Transfer slices to standard aCSF at 32°C for 30 minutes.

  • Radiolabeling: Incubate slices with

    
    -Histidine  (the precursor) for 45–60 minutes.
    
    • Rationale: Histamine neurons will take up

      
      -Histidine and convert it to 
      
      
      
      -Histamine via Histidine Decarboxylase (HDC). This specifically labels the releasable pool.
    • Concentration: 0.1 µM

      
      -Histidine (approx. 50 Ci/mmol).
      
Phase 2: Superfusion Setup

Objective: Establish a baseline and measure evoked release.

  • Chamber Loading: Transfer 2–3 slices per chamber in a micro-superfusion system (e.g., Brandel).

  • Perfusion: Superfuse with oxygenated standard aCSF at a rate of 0.5 mL/min at 37°C.

    • Standard aCSF (mM): NaCl 118, KCl 4.7,

      
       1.3, 
      
      
      
      1.2,
      
      
      1.2,
      
      
      25, Glucose 11.
  • Washout: Perfuse for 45–60 minutes to remove extracellular tracer and achieve a stable basal efflux. Discard this waste.

Phase 3: Drug Application and Stimulation

Objective: Test VUF 8430 effect on


-evoked release.
  • Fraction Collection: Begin collecting fractions every 2–3 minutes.

  • S1 (Control Stimulation): At

    
     min, switch to High-
    
    
    
    aCSF
    (20 mM
    
    
    , isosmotic replacement of
    
    
    ) for 2 minutes. This establishes the baseline release capacity of the slice.
  • Drug Incubation: Return to normal aCSF. Introduce VUF 8430 (100 nM) into the perfusion medium 15 minutes prior to the second stimulation.

    • Control Group: Vehicle only.

    • Antagonist Group: VUF 8430 + JNJ 7777120 (1 µM) (Selective H4 antagonist) to confirm specificity.

  • S2 (Test Stimulation): At

    
     min (in the presence of VUF 8430), apply the second High-
    
    
    
    pulse for 2 minutes.
  • Termination: Collect 3–4 more fractions to observe return to baseline. Solubilize slices in 1N NaOH to measure remaining radioactivity.

Phase 4: Data Analysis

Calculation: Calculate the Fractional Rate of Release (FR) for each fraction:



S2/S1 Ratio: The primary endpoint is the ratio of the second evoked peak (S2) to the first (S1).

  • Ratio < Control: Indicates VUF 8430 inhibits release.

  • Ratio > Control: Indicates VUF 8430 facilitates release.

  • Ratio = Control: Indicates no functional H4 modulation of release.

Experimental Workflow Diagram

Workflow cluster_stimulation Stimulation Protocol Step1 1. Slice Prep & Recovery (Sucrose aCSF -> Std aCSF) Step2 2. Metabolic Loading Incubate with [3H]-Histidine (45 min) Step1->Step2 Step3 3. Superfusion Washout (60 min, 0.5 mL/min) Step2->Step3 Step4 S1: Evoked Release (Control) (20mM K+ Pulse) Step3->Step4 Step5 Drug Application Perfuse VUF 8430 (100 nM) (15 min wait) Step4->Step5 Step6 S2: Evoked Release (Test) (20mM K+ Pulse + VUF 8430) Step5->Step6 Step7 4. Scintillation Counting Calculate S2/S1 Ratio Step6->Step7

Figure 2: Step-by-step workflow for superfusion assay using VUF 8430.

Troubleshooting & Controls

IssueProbable CauseSolution
High Basal Release Tissue damage during slicingUse ice-cold sucrose-aCSF; ensure vibratome blade is new; reduce vibration amplitude.
No Effect of VUF 8430 Lack of H4R expression or low concentrationVerify H4R presence in region (IHC/Western). Increase conc. to 500 nM (monitor H3 cross-talk).
S2 Peak Disappears Slice exhaustion ("rundown")Reduce K+ stimulation duration (1 min) or concentration (15 mM). Ensure adequate glucose/oxygen.
H3R Interference VUF 8430 concentration too highIf using >1 µM, include an H3 antagonist (e.g., Thioperamide) to mask H3Rs.

References

  • Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist.[2][4] Journal of Medicinal Chemistry, 49(23), 6650–6651.[2][4] Link

  • Connolly, W. M., et al. (2009). The histamine H4 receptor is functionally expressed on neurons in the mammalian CNS.[1] British Journal of Pharmacology, 157(1), 55–63. Link

  • Strakhova, M. I., et al. (2009). Localization of histamine H4 receptors in the central nervous system of human and rat. Brain Research, 1250, 41–49. Link

  • Arrang, J. M., et al. (1983). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor. Nature, 302(5911), 832–837. Link (Foundational method for superfusion).

  • Sanna, M. D., et al. (2017). Histamine H4 receptor agonist-induced relief from painful peripheral neuropathy. British Journal of Pharmacology, 174(3), 266-276. Link

Sources

Application Notes and Protocols: Intraperitoneal Administration of VUF 8430 in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive, field-proven guide for the intraperitoneal (i.p.) administration of VUF 8430, a potent histamine H4 receptor (H4R) agonist, in rodent models. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and animal welfare. This document moves beyond a simple recitation of steps to explain the causality behind critical experimental choices, from vehicle selection to post-administration monitoring. By integrating best practices and authoritative references, this guide serves as a self-validating system for the successful in vivo application of VUF 8430.

Introduction: The Role of VUF 8430 in In Vivo Research

VUF 8430 (S-(2-guanidylethyl)-isothiourea) is a potent and selective non-imidazole full agonist for the histamine H4 receptor.[1][2][3] The H4 receptor is primarily expressed on cells of hematopoietic origin, such as eosinophils, mast cells, and dendritic cells, implicating it as a key modulator of immune and inflammatory responses.[4] Consequently, VUF 8430 is an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the H4 receptor in conditions like inflammation, autoimmune disorders, and oncology.[5]

While VUF 8430 is a powerful research tool, its efficacy in vivo is critically dependent on proper administration. The intraperitoneal (i.p.) route is commonly chosen for its relative ease and rapid systemic absorption. However, procedural inconsistencies can lead to variable results and compromise animal welfare. This guide provides a robust framework to ensure accurate, safe, and reproducible administration of VUF 8430 in mouse and rat models.

Key Mechanistic Insights:

  • Primary Target: VUF 8430 is a full agonist at the H4 receptor.[1]

  • Secondary Targets: It also demonstrates reasonable affinity and full agonist activity at the histamine H3 receptor, a factor that must be considered during experimental design and data interpretation.[6]

  • Species Differences: VUF 8430 exhibits a lower affinity for rat and mouse H4 receptors compared to the human ortholog.[6] This may necessitate adjustments in dosing regimens when translating findings.

Pre-formulation and Vehicle Selection: A Critical First Step

The choice of vehicle is paramount for ensuring drug solubility, stability, and biocompatibility. An inappropriate vehicle can cause peritoneal irritation, inflammation, or compound precipitation, leading to confounding results and animal distress.

Solubility Profile of VUF 8430 Dihydrobromide

The dihydrobromide salt of VUF 8430 exhibits excellent solubility in aqueous solutions, which is a significant advantage for in vivo work. This property allows for the preparation of simple, isotonic formulations that minimize the risk of irritation associated with organic co-solvents.

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Rationale for Use
Water 32.31100Recommended Primary Vehicle. Ideal for creating stock solutions. Can be made isotonic by using sterile 0.9% sodium chloride (saline).
DMSO 32.31100Not Recommended for Final Formulation. While VUF 8430 is soluble in DMSO, its high aqueous solubility makes the use of this potentially inflammatory co-solvent unnecessary for i.p. injection.

Expert Recommendation: Given its high solubility, sterile 0.9% saline is the recommended vehicle for intraperitoneal injection of VUF 8430. This avoids the potential for DMSO-induced sterile peritonitis, which could confound studies focused on inflammation. The solution should be prepared fresh before each experiment to ensure stability.

Dosage, Concentration, and Volume Calculations

Accurate dosing is fundamental to any pharmacological study. The following section details the calculations required to prepare a dosing solution and administer the correct volume.

Recommended Administration Parameters

Adherence to established guidelines for injection volumes and needle sizes is essential for animal welfare.[7]

Parameter Mouse Rat
Needle Gauge 25-27 G[8]23-25 G[7]
Max Injection Volume 10 mL/kg[8]10 mL/kg[7]

Note: While 10 mL/kg is the maximum recommended volume, administering the lowest volume possible is always preferred to minimize discomfort.

Example Dosing Calculation

This example demonstrates how to calculate the required concentration for a dosing solution.

Scenario:

  • Animal: 25 g (0.025 kg) mouse

  • Target Dose: 10 mg/kg

  • Desired Injection Volume: 0.2 mL (8 mL/kg, well within guidelines)

Step 1: Calculate Total Mass of VUF 8430 per Animal

Total Mass (mg) = Dose (mg/kg) x Animal Weight (kg) Total Mass (mg) = 10 mg/kg x 0.025 kg = 0.25 mg

Step 2: Calculate Required Concentration of Dosing Solution

Concentration (mg/mL) = Total Mass (mg) / Injection Volume (mL) Concentration (mg/mL) = 0.25 mg / 0.2 mL = 1.25 mg/mL

Therefore, a dosing solution with a concentration of 1.25 mg/mL must be prepared.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the preparation and administration of VUF 8430.

Protocol 1: Preparation of VUF 8430 Dosing Solution

This protocol ensures the preparation of a sterile, ready-to-inject solution.

Materials:

  • VUF 8430 dihydrobromide powder (MW: 323.05 g/mol )

  • Sterile 0.9% Sodium Chloride (Saline) Solution

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles for preparation

Methodology:

  • Calculate Required Mass: Based on the number of animals and the required dose, calculate the total mass of VUF 8430 dihydrobromide needed. Include a small amount of overage (~10-15%) to account for transfer losses.

  • Weigh Compound: Aseptically weigh the calculated mass of VUF 8430 and transfer it to a sterile conical tube.

  • Add Vehicle: Using a sterile syringe, add the calculated volume of sterile 0.9% saline to the conical tube.

  • Dissolve Compound: Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Sterile Filtration: Draw the solution into a new sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip. Filter the solution into a final sterile, labeled container. This step is a critical control point to prevent microbial contamination.[9]

  • Pre-warming: Before administration, gently warm the dosing solution to room or body temperature (approx. 37°C) to reduce animal discomfort and prevent a drop in body temperature.[10][11]

Protocol 2: Intraperitoneal (IP) Injection Procedure

This protocol details the safe and effective administration of the prepared solution.

Materials:

  • Prepared VUF 8430 dosing solution

  • Appropriately sized sterile syringes (e.g., 1 mL) and needles (see Table 3.1)

  • 70% Isopropyl alcohol wipes

  • Animal scale

  • Sharps container

Methodology:

  • Animal Weighing: Weigh each animal immediately before dosing to ensure accurate volume administration.

  • Prepare Syringe: Draw the calculated volume of the VUF 8430 solution into a new sterile syringe. Ensure the needle is securely attached with the bevel facing "up" relative to the syringe markings. Use a new syringe and needle for each animal to prevent cross-contamination and ensure needle sharpness.[10]

  • Animal Restraint:

    • Mice: Restrain the mouse by scruffing the loose skin over the neck and shoulders. Secure the tail with the pinky finger of the same hand. Gently rotate the animal so the abdomen is exposed and tilted with the head slightly downward.[11] This allows the abdominal organs to shift cranially, away from the injection site.

    • Rats: A two-person technique is preferred.[7] One person restrains the rat with a "V" hold, placing the index and middle fingers around the head and securing the body. The second person performs the injection. The animal should be positioned with its head tilted downwards.

  • Identify Injection Site: Locate the lower right quadrant of the abdomen.[7][12] This site is chosen to avoid puncturing the cecum (which is larger and located on the left side in rats) and the urinary bladder.[9][13]

  • Perform Injection: a. Hold the syringe at a 30-40 degree angle to the abdominal wall.[7][8] b. Insert the needle, bevel up, into the identified injection site. The depth of insertion should be just enough for the entire bevel to enter the peritoneal cavity. c. Self-Validation Step: Gently pull back on the plunger (aspirate).[9][12]

    • If no fluid or blood enters the syringe (negative pressure), the needle is correctly placed. Proceed to the next step.
    • If yellow fluid (urine) or brownish/green fluid (intestinal contents) is aspirated, the bladder or gut has been punctured. Immediately withdraw the needle, discard the syringe, and prepare a fresh injection. Re-inject at a slightly different location. Closely monitor the animal for signs of distress.[8] d. Inject the solution with a steady, consistent pressure over 1-3 seconds. Do not move the needle tip around within the abdomen.[7]
  • Withdraw Needle: Remove the needle swiftly at the same angle it was inserted.

  • Dispose of Sharps: Immediately dispose of the needle and syringe in a designated sharps container without recapping.[12]

  • Return and Monitor: Return the animal to its home cage and proceed to post-injection monitoring.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the entire experimental process, from preparation to completion.

VUF8430_IP_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_post Phase 3: Monitoring calc Dosage & Volume Calculation prep_sol Prepare Dosing Solution (Protocol 1) calc->prep_sol weigh Weigh Animal prep_sol->weigh restrain Proper Animal Restraint weigh->restrain inject IP Injection (Protocol 2) restrain->inject aspirate Aspirate to Confirm Placement inject->aspirate aspirate->inject Positive (Reposition) inject_proceed Inject Solution aspirate->inject_proceed Negative monitor Post-Injection Monitoring inject_proceed->monitor record Record Observations & Data monitor->record

Caption: Workflow for VUF 8430 Intraperitoneal Injection.

Post-Injection Monitoring and Troubleshooting

Careful observation after the procedure is crucial for both animal welfare and data integrity.

Immediate Monitoring (5-10 minutes post-injection):

  • Injection Site: Check for bleeding or leakage of the injectate. Apply gentle pressure with sterile gauze if necessary.

  • Behavior: The animal should resume normal activity shortly. Observe for signs of pain or distress (e.g., hunched posture, piloerection, writhing).

Troubleshooting Common Issues:

Issue Potential Cause Action / Prevention
Bleeding at Injection Site Puncture of a subcutaneous blood vessel.Apply gentle pressure with sterile gauze until bleeding stops.[7] Prevent by using sharp, new needles and avoiding major vessels.
Solution Leaks from Site Needle tract did not seal; injection was too shallow (subcutaneous).Ensure needle fully penetrates the peritoneal wall. Inject slowly. If significant loss is suspected, note it in the experimental record.
Animal Exhibits Writhing/Pain Irritating substance, cold injectate, or accidental organ puncture.Always warm injectate to body temperature.[10] Use an isotonic vehicle (0.9% saline). If pain persists, consult with veterinary staff.
Signs of Peritonitis (later) Puncture of the gastrointestinal tract; non-sterile injection.Observe for abdominal swelling, lethargy, and dehydration. Consult a veterinarian immediately. Prevent by using proper sterile technique and correct injection site.[7]

References

  • Lim, H. D., Adami, M., Guaita, E., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 34–43. [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. [Link]

  • Lim, H. D., Adami, M., Guaita, E., et al. (2009). Full text of "Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430". Internet Archive. [Link]

  • Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Newcastle University. [Link]

  • UBC Animal Care Committee. (n.d.). Intraperitoneal Injection in the Adult Mouse SOP. The University of British Columbia. [Link]

  • Queen's University. (n.d.). Intraperitoneal Injection in Rats. Animals in Science - Queen's University. [Link]

  • Virginia Tech IACUC. (2017). SOP: Intraperitoneal Injections in the Rat. Research and Innovation - Virginia Tech. [Link]

  • Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-1. [Link]

  • Research Square. (2025). Histamine H4 Receptor Agonism Induces Antitumor Effects in Human T-Cell Lymphoma. Research Square. [Link]

  • Otava Chemicals. (n.d.). Histamine H4 receptor agonist. Otava Chemicals. [Link]

  • ResearchGate. (2017). How to prepare adequate lonchocarpine solutions for IP injection in mice?. ResearchGate. [Link]

  • de Esch, I. J., et al. (2005). Molecular and biochemical pharmacology of the histamine H4 receptor. British Journal of Pharmacology, 148(8), 1234–1243. [Link]

  • Vrije Universiteit Amsterdam. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. Vrije Universiteit Amsterdam Research Portal. [Link]

  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.). University of Arizona. [Link]

  • JoVE. (2023). Video: Injecting Experimental Agents into the Mouse: Tools and Methods. Journal of Visualized Experiments. [Link]

  • Wölfle, S., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS One, 13(2), e0192576. [Link]

  • MacDonald, M. L., et al. (2023). Intraperitoneal Injection of Neonatal Mice. Bio-protocol, 13(18), e4826. [Link]

  • Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.). University of Illinois Springfield. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Non-Specific Binding of VUF 8430 in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Challenge: The "Why" Behind Non-Specific Binding

Non-specific binding refers to the interaction of a ligand, in this case VUF 8430, with components in your assay system other than its intended target, the H4 receptor.[2] This can include binding to lipids, other proteins, and even the plasticware or filter membranes used in the experiment.[2] VUF 8430, being a small molecule with a guanidino group, possesses physicochemical properties that can contribute to these off-target interactions.[3][4] Understanding the root cause of non-specific binding is the first step toward mitigating it.

Diagram: The VUF 8430 Binding Landscape

cluster_0 VUF 8430 cluster_1 Assay Components VUF8430 VUF 8430 H4R Histamine H4 Receptor (Target) VUF8430->H4R Specific Binding (Desired) H3R Histamine H3 Receptor (Known Off-Target) VUF8430->H3R Specific Off-Target Binding OtherProteins Other Proteins (e.g., Albumin) VUF8430->OtherProteins Non-Specific Binding Lipids Lipid Bilayers VUF8430->Lipids Non-Specific Binding Plasticware Plasticware/Filters VUF8430->Plasticware Non-Specific Binding

Caption: The binding landscape of VUF 8430 in a typical assay.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific issues you might be facing in your experiments.

Q1: My non-specific binding in a radioligand binding assay with [³H]-VUF 8430 is over 50% of the total binding. What is an acceptable level and how can I reduce it?

A1: Ideally, non-specific binding should be less than 50% of the total binding, with a goal of achieving specific binding that is greater than 70% of the total.[2] High non-specific binding can mask the true specific signal. Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your "Cold" Competitor Concentration: Non-specific binding is determined by measuring the binding of your radioligand in the presence of a high concentration of an unlabeled competitor (a "cold" ligand) that saturates the specific receptor sites.[5]

  • Causality: If the concentration of the cold competitor is too low, it won't fully displace the radiolabeled VUF 8430 from the H4 receptors, leading to an overestimation of non-specific binding.

  • Protocol: A common practice is to use the unlabeled competitor at a concentration 100 to 1000 times its dissociation constant (Kd) for the receptor.[6][7] For VUF 8430, which has a Ki of approximately 31.6 nM for the human H4 receptor, a concentration of 10-30 µM of unlabeled VUF 8430 or another high-affinity H4R antagonist like JNJ 7777120 is a good starting point.[1]

2. Optimize Assay Buffer Composition: The components of your assay buffer can significantly influence non-specific interactions.

  • Blocking Agents: The inclusion of a blocking agent can reduce the binding of VUF 8430 to non-target proteins and surfaces.

    • Bovine Serum Albumin (BSA): BSA is a common blocking agent, but it's crucial to use a high-purity, fatty-acid-free formulation. Standard BSA preparations can contain endogenous ligands that may interfere with your assay.[8][9] Start with 0.1% to 0.5% (w/v) BSA in your buffer.

    • Causality: BSA acts as a "protein sink," providing alternative binding sites for your compound, thereby reducing its non-specific interactions with other components.[10]

  • Detergents: For membrane preparations, the choice and concentration of detergent are critical.

    • Mild, Non-ionic Detergents: Use the mildest detergent at the lowest concentration that effectively solubilizes your receptor. Harsh detergents like SDS can denature the receptor and expose hydrophobic regions that increase non-specific binding.[11][12] Consider detergents like DDM, CHAPS, or Triton X-100 at concentrations slightly above their critical micelle concentration (CMC).[13][14]

    • Causality: The right detergent will maintain the native conformation of your receptor while minimizing the formation of large, sticky micelles that can trap your compound.[15]

3. Adjust Incubation Time and Temperature:

  • Equilibrium is Key: Ensure your specific binding has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.[2]

  • Temperature Effects: Lowering the incubation temperature (e.g., from 37°C to room temperature or 4°C) can sometimes reduce non-specific binding, but this may require a longer incubation time to reach equilibrium.[2]

4. Improve Washing Steps:

  • Increase Wash Volume and/or Number of Washes: Insufficient washing can leave unbound radioligand trapped on the filter, contributing to high background.

  • Use Ice-Cold Wash Buffer: This helps to slow the dissociation of the specifically bound ligand from the receptor during the washing process.[5]

Diagram: Troubleshooting Workflow for High Non-Specific Binding

Start High Non-Specific Binding (>50%) CheckCompetitor Verify Cold Competitor Concentration (100-1000x Kd) Start->CheckCompetitor OptimizeBuffer Optimize Assay Buffer CheckCompetitor->OptimizeBuffer AdjustConditions Adjust Incubation Time/Temp OptimizeBuffer->AdjustConditions ImproveWash Improve Washing Protocol AdjustConditions->ImproveWash Resolved Non-Specific Binding Resolved (<50%) ImproveWash->Resolved

Caption: A systematic approach to reducing high non-specific binding.

Q2: In my functional assays (e.g., calcium mobilization, GTPγS binding), I'm seeing a response in my negative control cells (not expressing H4R) at high concentrations of VUF 8430. Is this an off-target effect?

A2: Yes, this is a strong indication of an off-target effect. VUF 8430 is known to have activity at the histamine H3 receptor (H3R), although with lower affinity than at the H4R.[16][17] Depending on the cell type you are using, it may endogenously express H3R or other receptors that VUF 8430 could interact with at high concentrations.

1. Characterize Your Cell Line: Before extensive troubleshooting, confirm the histamine receptor expression profile of your parental cell line. Use RT-qPCR or specific antibodies to check for the presence of H1, H2, and H3 receptors.

2. Employ a Selective H3R Antagonist: To confirm if the observed off-target effect is mediated by H3R, perform your assay in the presence of a selective H3R antagonist (e.g., pitolisant or thioperamide).

  • Protocol: Pre-incubate your cells with the H3R antagonist for 15-30 minutes before adding VUF 8430. If the non-specific response is diminished or abolished, this confirms H3R-mediated activity.

3. Lower the Concentration of VUF 8430: Whenever possible, work within a concentration range where VUF 8430 is selective for the H4R. The reported EC50 for VUF 8430 at the human H4R is around 50 nM.[1] Effects observed at concentrations significantly above 1 µM should be interpreted with caution, as this is where H3R activity may become more prominent.[18]

4. Consider an Alternative H4R Agonist: If off-target effects at the H3R remain a concern, consider using a more selective H4R agonist for comparison, such as 4-methylhistamine.[3][19] However, be aware that 4-methylhistamine can have activity at the H2 receptor at higher concentrations.[16]

Table: Selectivity Profile of VUF 8430 and 4-Methylhistamine
CompoundPrimary Target (Human)Known Off-Targets (Human)Reference
VUF 8430 H4 Receptor (Ki: ~32 nM)H3 Receptor (Full agonist)[1][3]
4-Methylhistamine H4 ReceptorH2 Receptor (Agonist)[3][16]
Q3: I'm observing high background fluorescence in my no-wash calcium mobilization assay when using VUF 8430. What could be the cause?

A3: High background in no-wash calcium assays can be due to several factors, including compound autofluorescence and interactions with the assay components.

1. Check for Compound Autofluorescence: First, determine if VUF 8430 itself is fluorescent at the excitation and emission wavelengths of your calcium indicator dye (e.g., Fluo-4).

  • Protocol: In a cell-free plate, add VUF 8430 at the highest concentration you are using to the assay buffer. Measure the fluorescence. If you see a significant signal, you may need to consider a different assay format or a dye with a different spectral profile.

2. Optimize Dye Loading and Incubation: Inadequate dye loading or retention can lead to a high extracellular dye concentration, which increases background fluorescence.

  • Probenecid: For cell lines like HEK293 and CHO, which actively pump out the dye, the addition of probenecid, an organic anion transport inhibitor, is often necessary to ensure dye retention.[20]

  • Serum-Free Media: Perform dye loading in serum-free media, as serum components can interfere with loading and increase background.[21]

3. Utilize Masking Technology: Modern "no-wash" calcium assay kits often include a masking dye.[22]

  • Causality: This dye quenches the fluorescence of the extracellular calcium indicator, significantly reducing the background signal and improving your signal-to-noise ratio.[22] If your current kit does not include this, consider switching to one that does.

Key Experimental Protocols

Protocol 1: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to the H4R.[23][24]

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human H4 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4.

  • Reaction Mix: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein/well)

    • Varying concentrations of VUF 8430

    • GDP (10 µM final concentration)

    • For non-specific binding determination, add unlabeled GTPγS (10 µM final concentration).

  • Incubation: Pre-incubate for 20 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]GTPγS (0.1 nM final concentration).

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash filters 3 times with ice-cold assay buffer.

  • Quantification: Measure radioactivity using a scintillation counter.

Protocol 2: Calcium Mobilization Assay

This assay is suitable for H4R coupled to Gq or a promiscuous G protein like Gα16.[25][26]

  • Cell Plating: Seed HEK293 cells co-expressing the H4R and Gα16 in a 96-well black, clear-bottom plate. Grow to 90-100% confluency.

  • Dye Loading:

    • Remove growth media.

    • Add a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer like HBSS with 20 mM HEPES and 2.5 mM probenecid.

    • Incubate for 60 minutes at 37°C.[20]

  • Compound Plate Preparation: Prepare a separate 96-well plate with VUF 8430 at 5x the final desired concentration.

  • Measurement:

    • Place both the cell and compound plates into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • The instrument will then add the VUF 8430 from the compound plate to the cell plate.

    • Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak response.[25]

References

  • Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J., Bakker, R. A., Gutzmer, R., Coruzzi, G., & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 45–55. [Link]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology. [Link]

  • Lim, H. D., Smits, R. A., Bakker, R. A., van Dam, C. M., de Esch, I. J., & Leurs, R. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650–6651. [Link]

  • G-Biosciences. (2018). Detergent Screening For Membrane Protein Extraction: What To Choose? [Link]

  • The Bumbling Biochemist. (2023). Choosing and using detergents in biochemistry. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. VUF 8430 | Ligand page. [Link]

  • Wikipedia. VUF-8430. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Anatrace. (2025). 5-Minute Guide: Picking the Perfect Detergent for Membrane Proteins (No More Guesswork!). [Link]

  • Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]

  • ResearchGate. (2013). What are the best detergents to use for membrane dissociation and membrane protein complex purification that are likely to retain activity? [Link]

  • Sygnature Discovery. Introduction to Detergents for Membrane Protein Solubilisation. [Link]

  • Belinskaia, D. A., et al. (2008). Pharmaceutical-grade albumin: impaired drug-binding capacity in vitro. BMC Clinical Pharmacology. [Link]

  • GraphPad. Nonspecific binding. Prism 10 Curve Fitting Guide. [Link]

  • Sobolewski, C., et al. (2020). Review: Modifications of Human Serum Albumin and Their Binding Effect. Molecules. [Link]

  • GraphPad. Analyzing Radioligand Binding Data. [Link]

  • Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. [Link]

  • Williams, C. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. [Link]

  • Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • ResearchGate. (2019). Why fluo4-AM Calcium assay is not working? [Link]

  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. [Link]

  • Yue, Y., et al. (2018). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Weatherwax, C., et al. (2021). Evaluation of Drug/Ligand Binding Constants for Human Serum Albumin Using Differential Scanning Calorimetry. bioRxiv. [Link]

  • GenScript. Human Histamine H4 Receptor Stable Cell Line. [Link]

  • Stepanenko, O. V., et al. (2021). In Search for Low-Molecular-Weight Ligands of Human Serum Albumin That Affect Its Affinity for Monomeric Amyloid β Peptide. International Journal of Molecular Sciences. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Thurmond, R. L. (2015). Clinical Development of Histamine H4 Receptor Antagonists. Handbook of Experimental Pharmacology. [Link]

  • Zampeli, E., & Tiligada, E. (2009). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. Fundamental & Clinical Pharmacology. [Link]

  • Alegría-Torres, J. A., et al. (2011). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Current Pharmaceutical Design. [Link]

Sources

optimal pH conditions for 4-[3-(1h-Imidazol-4-yl)propyl]piperidine storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal pH Conditions & Storage Protocols

Compound Aliases: Impropidine, VUF-4702, SKF-91488 (Analogs)

Executive Summary: The Chemistry of Stability

4-[3-(1h-Imidazol-4-yl)propyl]piperidine is a potent Histamine H3 receptor ligand. Its stability is dictated by two ionizable functional groups: the imidazole ring (pKa ~6.9) and the piperidine ring (pKa ~11.0).

  • The Core Challenge: As a free base, this compound is an air-sensitive oil that readily absorbs CO₂ (forming carbamates) and oxidizes.

  • The Solution: Long-term storage requires the Dihydrochloride (2HCl) salt form , which lowers the local pH, stabilizing the molecule against oxidation and ensuring water solubility.

Optimal pH Snapshot:

State Optimal pH / Condition Reason
Long-Term Storage (Solid) N/A (Desiccated Salt) The 2HCl salt creates an acidic microenvironment, preventing oxidation.
Stock Solution (Storage) pH 3.0 – 5.0 Maintains protonation of the piperidine nitrogen; prevents precipitation.

| Assay Buffer (Working) | pH 7.2 – 7.4 | Physiological relevance; compound is fully soluble but requires immediate use. |

Storage Decision Matrix (Interactive Workflow)

Use the following decision tree to determine the correct handling procedure based on your current experimental phase.

StorageWorkflow Start Received Compound FormCheck Check Form: Solid or Solution? Start->FormCheck Solid Solid Powder (Likely 2HCl Salt) FormCheck->Solid Powder Solution Pre-dissolved Stock Solution FormCheck->Solution Liquid LongTerm Long-Term Storage (> 1 Month) Solid->LongTerm SolventCheck Check Solvent Solution->SolventCheck Desiccate Desiccate @ -20°C Protect from Light LongTerm->Desiccate Water Aqueous (Water) SolventCheck->Water DMSO DMSO (Anhydrous) SolventCheck->DMSO FreezeWater Aliquot & Freeze @ -80°C (Stable ~1-3 Months) Water->FreezeWater pH < 5.0 Required FreezeDMSO Aliquot & Freeze @ -20°C (Stable ~6 Months) DMSO->FreezeDMSO Hygroscopic Risk

Figure 1: Decision matrix for stabilizing Impropidine based on physical state and solvent choice.

Detailed Protocols & Methodologies
Protocol A: Reconstitution & pH Management

Objective: Create a stable stock solution (10 mM or 100 mM) without inducing precipitation.

  • Solvent Selection:

    • Water: Recommended for the dihydrochloride salt . The resulting solution will be naturally acidic (pH ~4-5), which is optimal for stability .

    • DMSO: Recommended if you have the free base or need higher concentrations (>100 mM).

    • Critical Warning: Do NOT dissolve the free base directly in neutral PBS; it may oil out or precipitate due to the hydrophobicity of the uncharged propyl-imidazole chain.

  • Step-by-Step Reconstitution:

    • Step 1: Centrifuge the vial before opening to dislodge powder from the cap.

    • Step 2: Add room temperature solvent (Water or DMSO).

    • Step 3: Vortex vigorously for 30 seconds.

    • Step 4 (pH Check): If using water, verify that the solution is clear. If the solution is cloudy, the pH may be too high (unlikely with 2HCl salt). Add 0.1 M HCl dropwise only if necessary to clarify.

Protocol B: Assay Dilution (The "pH Shock" Prevention)

Objective: Dilute acidic stock into neutral assay buffer (pH 7.4) without crashing the compound.

  • Prepare Buffer: Use standard HEPES or PBS (pH 7.4).

  • Serial Dilution:

    • Perform intermediate dilutions in water (not buffer) to keep the pH slightly acidic as you lower the concentration.

    • Example: 10 mM Stock (Water) → 1 mM Working (Water) → 10 µM Final (Assay Buffer).

  • Final Addition: Add the 1 mM working solution to the assay well (1:100 dilution). The high capacity of the assay buffer will instantly neutralize the small volume of acid, ensuring the receptor sees the compound at pH 7.4.

Technical Data: Solubility & pKa
ParameterValueNotes
pKa (Piperidine) ~11.0Secondary amine. Protonated (positively charged) at pH < 10.
pKa (Imidazole) ~6.9Amphoteric. Protonated at pH < 6. Neutral at pH 7.4.
Solubility (Water) > 50 mM (as 2HCl)Highly soluble due to ionic charge.
Solubility (DMSO) > 100 mMGood for free base and salt.
Stability (Solid) 2 YearsAt -20°C, desiccated.
Stability (Solution) < 1 DayAt Room Temp (pH 7.4). Oxidation risk.
Troubleshooting & FAQs

Q1: My stock solution turned yellow after one week at 4°C. Is it still good?

  • Diagnosis: This indicates oxidation , likely of the piperidine nitrogen or the imidazole ring.

  • Cause: Storage at 4°C in a non-air-tight container or at a pH that was too high (neutral/basic), allowing free-radical formation.

  • Action: Discard the solution. For future stocks, purge the vial with nitrogen gas (N₂) before closing and store at -20°C or -80°C.

Q2: I tried to dissolve the compound in PBS (pH 7.4), but it won't dissolve.

  • Diagnosis: "Salting out" or pH-limited solubility.

  • Mechanism: At pH 7.4, the piperidine is charged (+), but the imidazole is largely neutral (0). The propyl linker is hydrophobic. If the concentration is high (>10 mM), the neutral portions of the molecule aggregate.

  • Solution: Dissolve in pure water or DMSO first (Stock), then dilute into PBS (Assay).

Q3: Can I autoclave the solution?

  • Answer: No. Imidazole derivatives are heat-sensitive and can degrade via ring opening or hydrolysis of the linker at high temperatures. Use 0.22 µm syringe filtration for sterilization.

Mechanism of Action Diagram

The following diagram illustrates the protonation states that dictate the "Optimal pH" advice.

ProtonationStates Acidic pH 4.0 (Storage) Fully Protonated (+2) Stable & Soluble Physio pH 7.4 (Assay) Mono-Protonated (+1) Active Form Acidic->Physio De-protonation of Imidazole Basic pH > 11.0 (Unstable) Uncharged (0) Precipitates/Oxidizes Physio->Basic De-protonation of Piperidine

Figure 2: Protonation states of Impropidine. Storage is best at pH 4.0 (Green) to maximize solubility and minimize oxidative reactivity.

References
  • PubChem. (n.d.).[1] 4-[3-(1H-imidazol-4-yl)propyl]piperidine | C11H19N3.[2] National Library of Medicine. Retrieved from [Link]

  • Yoshimoto, R., et al. (2006).[3] Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus. Proceedings of the National Academy of Sciences, 103(37), 13866-13871.[3] (Discusses stability and handling of similar imidazole-piperidine ligands like Imetit). Retrieved from [Link]

  • European Medicines Agency (EMA). (2003). ICH Topic Q1A (R2) Stability Testing of new Drug Substances and Products. (General guidelines for amine salt stability). Retrieved from [Link]

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Validation & Comparative

VUF 8430 vs. Imetit: H3/H4 Receptor Selectivity & Pharmacological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of VUF 8430 and Imetit , focusing on their selectivity profiles for Histamine H3 and H4 receptors.

Executive Summary

VUF 8430 and Imetit are both high-affinity histamine receptor agonists, but they serve distinct roles in pharmacological research due to their divergent selectivity profiles.

  • Imetit is a non-selective, high-potency dual agonist for both H3 and H4 receptors. Historically used as a standard H3 agonist, its utility is compromised by its near-equipotent activity at the H4 receptor (

    
     difference < 10-fold).
    
  • VUF 8430 is a preferential H4 receptor agonist (~30-fold selectivity over H3). It was developed to overcome the "imidazole problem" (CYP inhibition) and to provide a cleaner tool for H4 research, though it retains weak H3 activity at micromolar concentrations.

Verdict: Use Imetit when maximal potency is required and H4 signaling is not a confounder (or is blocked by an antagonist). Use VUF 8430 to selectively probe H4 receptor function, keeping in mind its potential to activate H3 receptors at high doses.

Chemical & Pharmacological Profile

The structural distinction between these two compounds underpins their receptor affinity and metabolic stability.

FeatureImetit VUF 8430
Chemical Class Imidazole-isothioureaGuanidine-isothiourea (Non-imidazole)
IUPAC Name S-[2-(1H-imidazol-4-yl)ethyl]isothioureaS-(2-guanidinoethyl)isothiourea
Primary Target H3 Receptor (historically) / H4 Receptor H4 Receptor
Receptor Subtype G

-coupled GPCRs
G

-coupled GPCRs
Key Advantage Extremely high affinity (sub-nanomolar)Reduced CYP450 inhibition (non-imidazole)
Key Limitation Poor selectivity (H3 vs H4)Moderate selectivity window
Structural Insight
  • Imetit contains an imidazole ring , mimicking the endogenous ligand histamine. This confers high affinity but also susceptibility to histamine-metabolizing enzymes and interaction with CYP450 isoforms.

  • VUF 8430 replaces the imidazole ring with a guanidine moiety . This bioisosteric replacement maintains the basicity required for Aspartate

    
     binding in the receptor pocket while shifting selectivity towards the H4 subtype.
    

Binding Affinity & Selectivity Analysis

The following data consolidates


 (inhibition constant) values from human recombinant receptors. Lower 

indicates higher affinity.
Table 1: Receptor Binding Affinity ( ) Comparison
ReceptorImetit (

, nM)
VUF 8430 (

, nM)
Selectivity Ratio
Human H3 0.3 – 1.6 ~1,000 Imetit is >1000x more potent at H3
Human H4 2.7 – 6.0 31.6 Imetit is ~10x more potent at H4
Human H1 > 10,000 (Inactive)> 10,000 (Inactive)Both are selective vs H1
Human H2 > 1,000 (Weak)> 10,000 (Inactive)VUF 8430 is cleaner at H2

Critical Analysis:

  • Imetit has a narrow selectivity window (H3

    
    
    
    
    
    0.3 nM vs H4
    
    
    
    
    3 nM). In many assays, it activates both receptors simultaneously.
  • VUF 8430 displays a clear preference for H4 (

    
     31.6 nM) over H3 (
    
    
    
    
    
    1000 nM). This ~30-fold selectivity window allows for H4-specific activation if dosed carefully (e.g., < 100 nM).

Functional Efficacy ( )

Binding affinity does not always correlate with functional response. The table below compares their potency in activating downstream signaling (GTP


S binding or cAMP inhibition).
Table 2: Functional Potency ( )
Assay TypeImetit (

)
VUF 8430 (

)
H3 Agonism (GTP

S / cAMP)
9.0 – 9.5 (Full Agonist)~6.0 (Full Agonist)
H4 Agonism (Chemotaxis / Ca

)
8.0 – 8.5 (Full Agonist)7.3 – 7.5 (Full Agonist)

Note: VUF 8430 acts as a full agonist at H3 receptors but requires significantly higher concentrations to elicit the response.

Mechanism of Action & Selectivity Logic

The following diagram illustrates the signaling pathways and the selectivity "filter" that distinguishes these two compounds.

H3_H4_Selectivity cluster_legend Selectivity Filter Imetit Imetit (Imidazole) H3R H3 Receptor (Neuronal) Imetit->H3R High Potency (Ki ~0.3 nM) H4R H4 Receptor (Immune) Imetit->H4R High Potency (Ki ~3 nM) VUF8430 VUF 8430 (Guanidine) VUF8430->H3R Low Potency (Ki ~1000 nM) VUF8430->H4R Moderate Potency (Ki ~31 nM) Gi_H3 Gi/o Protein H3R->Gi_H3 Gi_H4 Gi/o Protein H4R->Gi_H4 Effect_H3 Inhibit Neurotransmitter Release (ACh, Histamine) Gi_H3->Effect_H3 Effect_H4 Chemotaxis & Cytokine Release Gi_H4->Effect_H4 Selectivity Imetit: 'Dirty' Dual Agonist VUF 8430: H4 Selective (30x)

Figure 1: Comparative signaling logic. Imetit activates both pathways strongly. VUF 8430 preferentially activates the H4 pathway unless used at high concentrations.

Experimental Protocols

To validate the selectivity in your own lab, use the following standardized protocols.

Protocol A: [ H]-N -Methylhistamine Binding Assay (H3 Receptor)

Used to determine H3 affinity (


).[1]
  • Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet in binding buffer.
    
  • Incubation:

    • Total Binding: 50

      
      g membrane protein + 1 nM [
      
      
      
      H]-N
      
      
      -methylhistamine.
    • Non-Specific Binding (NSB): Add 10

      
      M Thioperamide  or Clobenpropit .
      
    • Test Compounds: Add increasing concentrations of VUF 8430 (

      
       to 
      
      
      
      M) or Imetit (
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: [ H]-Histamine Binding Assay (H4 Receptor)

Used to determine H4 affinity (


).
  • Membrane Preparation: Use SK-N-MC cells or HEK-293 cells expressing human H4R.

  • Incubation:

    • Ligand: 10 nM [

      
      H]-Histamine (Endogenous ligand is preferred for H4).
      
    • NSB: Add 10

      
      M JNJ-7777120  (Selective H4 antagonist).
      
    • Test Compounds: Titrate VUF 8430 and Imetit.

  • Equilibrium: Incubate for 60-90 min at 25°C.

  • Analysis: Proceed with filtration and counting as above.

Protocol C: Functional Selectivity Check (cAMP)

To confirm agonist activity.

  • Pre-treatment: Incubate cells with 10

    
    M Forskolin to elevate cAMP levels.
    
  • Agonist Addition: Add VUF 8430 or Imetit.

  • Readout: Measure cAMP reduction (G

    
     effect) using a TR-FRET or ELISA kit.
    
  • Differentiation:

    • If using H3R cells : Imetit should inhibit cAMP at < 1 nM. VUF 8430 should require > 100 nM.[2]

    • If using H4R cells : Both should inhibit cAMP at < 50 nM.

References

  • Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist.[3][4][5][6] Journal of Medicinal Chemistry, 49(23), 6650–6651.[3][5][7] Link

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430.[8][9] British Journal of Pharmacology, 157(1), 34–43. Link

  • Liu, C., et al. (2001). Cloning and pharmacological characterization of a fourth histamine receptor (H4) expressed in bone marrow. Molecular Pharmacology, 59(3), 420–426. Link

  • Gbahou, F., et al. (2006). Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. British Journal of Pharmacology, 147(7), 744–754. Link

  • Coruzzi, G., et al. (2011). Selective histamine H3 and H4 receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach.[3] European Journal of Pharmacology, 669(1-3), 121-127.[3] Link

Sources

A Head-to-Head Battle for Histamine Receptor Occupancy: VUF 8430 vs. Thioperamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Pharmacology and Drug Development

In the intricate world of histamine receptor pharmacology, the quest for selective and potent ligands is paramount for dissecting physiological processes and developing novel therapeutics. This guide provides a comprehensive competitive binding analysis of two widely utilized research compounds: VUF 8430, a potent histamine H4 receptor agonist with notable H3 receptor activity, and Thioperamide, a classical antagonist/inverse agonist at both H3 and H4 receptors. This document, intended for researchers, scientists, and drug development professionals, delves into their comparative binding affinities, outlines a detailed experimental protocol for their analysis, and explores the underlying signaling pathways.

Introduction: The Histamine H3 and H4 Receptors - Key Players in Neuromodulation and Immunity

The histamine H3 and H4 receptors, both members of the G protein-coupled receptor (GPCR) superfamily, have emerged as critical targets for therapeutic intervention in a range of disorders. The H3 receptor is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine and other neurotransmitters.[1][2] This makes it an attractive target for cognitive and sleep-wake disorders.[3] The H4 receptor, on the other hand, is primarily found on cells of hematopoietic origin, including mast cells and eosinophils, and plays a crucial role in inflammatory and immune responses.[3][4]

At the Receptor's Door: A Comparative Look at Binding Affinities

The cornerstone of a ligand's pharmacological profile is its binding affinity (Ki), a measure of its potency at a given receptor. The lower the Ki value, the higher the affinity. Below is a summary of the binding affinities of VUF 8430 and Thioperamide for the four human histamine receptor subtypes.

CompoundH1 Receptor (Ki, nM)H2 Receptor (Ki, nM)H3 Receptor (Ki, nM)H4 Receptor (Ki, nM)
VUF 8430 Inactive[5]Inactive[5]~1000 (pKi = 6.0)[3]31.6[3]
Thioperamide > 10,000[6]> 10,000[6]~4.3[6]~27 (pKi = 7.2 for rat)[3]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

From the data, it is evident that VUF 8430 is a potent H4 receptor agonist with a respectable affinity for the H3 receptor, while being largely inactive at H1 and H2 subtypes.[3][5] This profile makes it a valuable tool for studying the dual roles of H3 and H4 receptors.

Thioperamide , in contrast, exhibits high affinity for both H3 and H4 receptors, acting as an antagonist or inverse agonist.[3][6] Its negligible affinity for H1 and H2 receptors underscores its utility in probing the functions of H3 and H4 receptors without confounding effects from the other histamine receptor subtypes.[6]

Unveiling the Binding Dynamics: A Step-by-Step Competitive Binding Assay Protocol

To empirically determine and compare the binding affinities of compounds like VUF 8430 and Thioperamide, a radioligand competitive binding assay is the gold standard. This technique measures the ability of a non-radiolabeled compound (the "competitor") to displace a radiolabeled ligand from its receptor.

Experimental Protocol: Radioligand Competitive Binding Assay

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK-293) cells stably expressing the human histamine receptor of interest (H1, H2, H3, or H4).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • In a 96-well plate, add a fixed concentration of the appropriate radioligand. For H3 receptors, [3H]Nα-methylhistamine is a common choice, while [3H]histamine is often used for H4 receptors.[7]

  • Add increasing concentrations of the unlabeled competitor compound (VUF 8430 or Thioperamide).

  • To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of a known, potent, unlabeled ligand for the target receptor.

  • Initiate the binding reaction by adding the prepared cell membranes to each well.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C). This captures the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Detection and Data Analysis:

  • Allow the filters to dry, and then add a scintillation cocktail.

  • Measure the radioactivity on each filter using a scintillation counter.

  • Subtract the non-specific binding from the total binding to obtain the specific binding for each competitor concentration.

  • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Detection & Analysis Membrane_Prep Membrane Preparation (HEK-293 cells expressing receptor) Incubation Incubation (Radioligand + Competitor + Membranes) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Competitors) Reagent_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki calculation) Counting->Data_Analysis

Caption: Workflow of a radioligand competitive binding assay.

Signaling Cascades: The Aftermath of Receptor Binding

The binding of a ligand to its receptor initiates a cascade of intracellular events. Both the H3 and H4 receptors are coupled to Gi/o proteins, which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] The dissociated βγ subunits of the G protein can also directly modulate the activity of various ion channels.[8]

Beyond this canonical pathway, H3 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[9][10] Similarly, the H4 receptor is known to activate the MAPK pathway and induce intracellular calcium mobilization.[4][11]

Signaling_Pathways cluster_H3 Histamine H3 Receptor Signaling cluster_H4 Histamine H4 Receptor Signaling H3R H3 Receptor G_alpha_i_H3 Gαi/o H3R->G_alpha_i_H3 Activation G_beta_gamma_H3 Gβγ H3R->G_beta_gamma_H3 MAPK_H3 MAPK Pathway H3R->MAPK_H3 Activation PI3K_H3 PI3K/Akt Pathway H3R->PI3K_H3 Activation AC_H3 Adenylyl Cyclase G_alpha_i_H3->AC_H3 Inhibition Ion_Channel_H3 Ion Channels G_beta_gamma_H3->Ion_Channel_H3 Modulation cAMP_H3 cAMP ↓ AC_H3->cAMP_H3 H4R H4 Receptor G_alpha_i_H4 Gαi/o H4R->G_alpha_i_H4 Activation G_beta_gamma_H4 Gβγ H4R->G_beta_gamma_H4 MAPK_H4 MAPK Pathway H4R->MAPK_H4 Activation Ca_H4 Ca²⁺ Mobilization H4R->Ca_H4 Induction AC_H4 Adenylyl Cyclase G_alpha_i_H4->AC_H4 Inhibition Ion_Channel_H4 Ion Channels G_beta_gamma_H4->Ion_Channel_H4 Modulation cAMP_H4 cAMP ↓ AC_H4->cAMP_H4

Caption: Simplified signaling pathways of H3 and H4 receptors.

Conclusion: Choosing the Right Tool for the Job

The choice between VUF 8430 and Thioperamide ultimately depends on the specific research question. VUF 8430, with its potent H4 agonism and moderate H3 agonism, is an excellent tool for investigating the combined effects of activating these two receptors. In contrast, Thioperamide's potent antagonism at both H3 and H4 receptors makes it ideal for studying the consequences of blocking these pathways, either individually in receptor-specific knockout models or together in wild-type systems. A thorough understanding of their distinct binding profiles, as determined through rigorous competitive binding analyses, is essential for the accurate interpretation of experimental results and the advancement of histamine receptor-targeted drug discovery.

References

  • Histamine H3 receptor (H3R) main signaling pathways. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 34–43. [Link]

  • Diagram illustrating histamine receptor signalling—Gi pathway. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Signaling pathways associated with the histamine H3 receptor. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Histamine and its Effects Mediated via H3 Receptor. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 34–43. [Link]

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. [Link]

  • Tabarean, I. V., et al. (2014). Histamine receptor signaling in energy homeostasis. Neuropharmacology, 71, 93-101. [Link]

  • Histamine receptor. (2023, December 27). In Wikipedia. [Link]

  • Histamine H4 receptor. (2023, November 29). In Wikipedia. [Link]

  • The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. (2018). Frontiers in Immunology, 9, 1873. [Link]

  • Histamine H4 Receptors and their Significance. (n.d.). Bentham Science. Retrieved February 14, 2026, from [Link]

  • Ligneau, X., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 150(5), 627–635. [Link]

  • Bylund, D. B. (1994). Radioligand Binding Methods: Practical Guide and Tips. Journal of Pharmacological and Toxicological Methods, 32(1), 1-14. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). SpringerLink. Retrieved February 14, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 14, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved February 14, 2026, from [Link]

  • (A) Radioligand competition binding assay validates hits at the H 3... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Leurs, R., et al. (1995). Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed. British Journal of Pharmacology, 116(4), 2315–2321. [Link]

  • Ligneau, X., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors. Journal of Pharmacology and Experimental Therapeutics, 320(1), 366-375. [Link]

  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321. [Link]

Sources

Comparative Guide: Validating H3 Receptor Specificity Using VUF 8430

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The H3/H4 Conundrum

The Histamine H3 receptor (H3R) is a critical


-coupled target for neurodegenerative and cognitive disorders.[1] However, validating H3R-specific signaling is complicated by the high sequence homology and pharmacological overlap with the Histamine H4 receptor (H4R).

VUF 8430 (2-[(2-Aminoethyl)thio]methyl]-1H-imidazole) serves as a potent, high-efficacy agonist for H3R. However, unlike earlier assumptions, VUF 8430 is not absolutely H3-selective; it acts as a full agonist at human H4R. Therefore, specificity validation cannot rely on the agonist alone.

This guide outlines a "Differential Antagonist Blockade" strategy. You will use VUF 8430 to drive the signal, but you must validate the receptor source by crossing it against highly selective H3 and H4 antagonists.

Comparative Profiling: The Tool Kit

To build a self-validating assay, you must understand the pharmacological "fingerprint" of your tools. The table below contrasts VUF 8430 with standard alternatives and defines the necessary control antagonists.

Table 1: Agonist & Antagonist Performance Profile[2]
Compound ClassCompound NamePrimary TargetH3R Activity (

/ Efficacy)
H4R Activity (

/ Efficacy)
Validation Role
Agonist VUF 8430 H3R / H4R High (~7.5) / Full Agonist High (~7.[2]4) / Full Agonist Primary Stimulus
Agonist(R)-

-methylhistamine
H3RHigh (~8.5) / Full AgonistModerate / Partial AgonistHistoric Reference
Agonist4-MethylhistamineH4RLow / InactiveHigh (~7.4) / Full AgonistNegative Control (H4 specific)
Antagonist Ciproxifan H3R Very High (~9.0) / Inverse Agonist Low (< 6.0)H3 Specific Blocker
AntagonistJNJ-7777120 H4R Low / InactiveHigh (~8.0) / Antagonist H4 Negative Gate
AntagonistThioperamideH3R / H4RHigh (~8.4)High (~7.[2]5)Non-selective Block (Pan-control)

Critical Insight: Never use Thioperamide to prove H3 specificity, as it blocks both H3 and H4. Use Ciproxifan (or GSK-189254) to confirm H3 involvement and JNJ-7777120 to rule out H4 interference.

Mechanistic Validation: The Signaling Pathway

VUF 8430 activates the H3R, inducing a conformational change that couples to


 proteins.[3] The primary readout is the inhibition of Adenylyl Cyclase (AC), leading to a reduction in Forskolin-stimulated cAMP.
Diagram 1: H3R Signaling & Intervention Points

H3R_Signaling VUF VUF 8430 (Agonist) H3R H3 Receptor (GPCR) VUF->H3R Activates Gi Gi/o Protein (Subunits) H3R->Gi Couples AC Adenylyl Cyclase (Effector) Gi->AC Inhibits (-) cAMP cAMP Production (Readout) AC->cAMP Catalyzes Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates (+) Cipro Ciproxifan (H3 Antagonist) Cipro->H3R Blocks JNJ JNJ-7777120 (H4 Antagonist) JNJ->H3R No Effect

Caption: VUF 8430 activates H3R/Gi signaling to inhibit cAMP. Specificity is confirmed if Ciproxifan blocks this effect while JNJ-7777120 does not.

Experimental Protocol: The "Orthogonal Blockade" Assay

This protocol uses a cAMP HTRF (Homogeneous Time Resolved Fluorescence) or LANCE platform. It is designed to validate that the VUF 8430 response is strictly H3-mediated.

Phase 1: Establish Agonist

Before testing specificity, determine the concentration of VUF 8430 that yields 80% of maximal response.

  • Cell Prep: Use CHO-K1 or HEK293 cells stably expressing human H3R.

  • Stimulation: Incubate cells with 10

    
    M Forskolin  + VUF 8430 (titration 
    
    
    
    M to
    
    
    M).
  • Readout: Measure cAMP levels.

  • Calculation: Plot dose-response curve. Identify the

    
     (typically 10–50 nM for VUF 8430 depending on expression levels).
    
Phase 2: The Specificity Validation (The Critical Step)

Run three parallel conditions to prove the signal source.

ConditionReagents AddedExpected Outcome (If H3 Specific)
A (Agonist Only) Forskolin + VUF 8430 (

)
Strong Inhibition of cAMP (Signal)
B (H3 Block) Forskolin + VUF 8430 + Ciproxifan (1

M)
Full Recovery of cAMP (Signal Blocked)
C (H4 Control) Forskolin + VUF 8430 + JNJ-7777120 (1

M)
Strong Inhibition Persists (Signal Unaffected)
Step-by-Step Workflow
  • Pre-Incubation (Antagonists):

    • Plate cells in low-volume 384-well plate.

    • Add Ciproxifan (Condition B) or JNJ-7777120 (Condition C) to respective wells.

    • Incubate for 15 minutes at 37°C.

  • Agonist Challenge:

    • Add VUF 8430 (at

      
       concentration) mixed with Forskolin  (10 
      
      
      
      M) to all wells.
    • Incubate for 30–45 minutes at Room Temperature (prevent receptor internalization).

  • Detection:

    • Add cAMP detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Incubate 1 hour.

    • Read on a compatible plate reader (e.g., EnVision).

Logic Flow for Data Interpretation

Use this decision tree to interpret your validation data.

Diagram 2: Validation Logic Gate

Validation_Logic Start Start: VUF 8430 Signal Observed (cAMP Reduction) Q1 Does Ciproxifan (H3 Antagonist) reverse the effect? Start->Q1 Result_H4 VALIDATION FAILURE: Mediated by H4R Start->Result_H4 If only JNJ blocks Q2 Does JNJ-7777120 (H4 Antagonist) reverse the effect? Q1->Q2 Yes (Blocked) Result_NonSpec VALIDATION FAILURE: Off-target / Non-specific Q1->Result_NonSpec No (Not Blocked) Result_Valid VALIDATION SUCCESS: Specific H3R Mechanism Q2->Result_Valid No (Not Blocked) Result_Mixed VALIDATION FAILURE: Mixed H3/H4 Population Q2->Result_Mixed Yes (Blocked)

Caption: A logical workflow to distinguish true H3R efficacy from H4R cross-reactivity or non-specific effects.

References

  • Lim, H. D., et al. (2009). "Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430."[4][5] British Journal of Pharmacology, 157(1), 34-43.[4]

    • Establishes VUF 8430 as a dual H3/H4 agonist.
  • Ligneau, X., et al. (2007). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.

    • Validates Ciproxifan as the gold-standard H3 selective antagonist.
  • Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist JNJ 7777120." Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413.

    • Defines JNJ-7777120 as the essential neg
  • Esbenshade, T. A., et al. (2008). "Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Cognitive Disorders." Molecular Interventions.

    • Provides comparative affinity d

Sources

Benchmarking VUF 8430 Efficacy in cAMP Accumulation Assays

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Histamine H4 Receptor (H4R) Agonism & Gi-Signaling Quantification

Executive Summary: The VUF 8430 Profile

VUF 8430 (S-(2-guanidylethyl)-isothiourea) stands as a pivotal pharmacological tool for interrogating the Histamine H4 Receptor (H4R).[1] Unlike the endogenous ligand histamine, which promiscuously activates H1, H2, H3, and H4 receptors, VUF 8430 offers a refined selectivity profile, particularly distinguishing itself from the widely used 4-methylhistamine (4-MeH) by exhibiting significantly reduced H2 receptor activity.

This guide benchmarks VUF 8430’s performance in cAMP accumulation assays—the gold standard for measuring Gi/o-coupled receptor activation—and provides a self-validating protocol to ensure data integrity.

Mechanistic Grounding: The Gi-cAMP Signaling Axis

To accurately benchmark VUF 8430, one must understand the signal transduction pathway it modulates. The H4 receptor couples primarily to Gαi/o proteins. Upon activation by VUF 8430, the Gαi subunit dissociates and inhibits Adenylyl Cyclase (AC), preventing the conversion of ATP to cAMP.

Experimental Implication: In a resting cell, cAMP levels are low. To measure the efficacy of VUF 8430, the system must first be "stressed" (stimulated) with Forskolin to raise cAMP levels. VUF 8430 efficacy is quantified by its ability to suppress this Forskolin-induced peak.

H4R_Signaling VUF VUF 8430 (Agonist) H4R H4 Receptor (GPCR) VUF->H4R Bind/Activate Gi Gαi/o Protein (Activation) H4R->Gi Coupling AC Adenylyl Cyclase (Enzyme) Gi->AC INHIBITION (Primary Readout) cAMP cAMP Accumulation AC->cAMP Catalysis ATP ATP ATP->AC FSK Forskolin (Stimulator) FSK->AC Direct Activation

Figure 1: VUF 8430 Mechanism of Action. The agonist suppresses Forskolin-driven cAMP accumulation via Gαi-mediated inhibition of Adenylyl Cyclase.

Comparative Benchmarking: VUF 8430 vs. Alternatives

The choice of agonist dictates the specificity of your data. While 4-Methylhistamine is a classic standard, VUF 8430 provides superior resolution in systems co-expressing H2 receptors.

Table 1: Pharmacological Comparison at Human Histamine Receptors[2]
FeatureVUF 8430 4-Methylhistamine Histamine (Endogenous) Implication for Assay
hH4R Potency (pEC50) 7.3 – 7.5 7.47.7VUF 8430 is equipotent to 4-MeH but slightly less potent than histamine.
hH4R Efficacy (Emax) Full Agonist (α=1.0) Full Agonist (α=1.[3]0)Full AgonistRobust signal window for screening antagonists.
hH2R Activity Inactive / Weak Full Agonist Full AgonistCRITICAL: VUF 8430 avoids false positives in cells expressing H2 (Gs-coupled).
hH3R Activity Full Agonist (pKi ~6.0)Partial/Full AgonistFull AgonistBoth ligands cross-react with H3; use H3 antagonists if H3 is present.
Chemical Class IsothioureaImidazoleImidazoleVUF 8430 offers a non-imidazole structural alternative.[1][4][5][6]

Key Insight: If your cell line (e.g., leukocytes, eosinophils) endogenously expresses H2 receptors (which increase cAMP), using 4-Methylhistamine can mask the H4R-mediated decrease in cAMP, leading to null or confounded results. VUF 8430 minimizes this risk.

Validated Protocol: Optimized cAMP Inhibition Assay

This protocol is designed for a TR-FRET (e.g., HTRF) or Luminescence (e.g., GloSensor) readout. It incorporates self-validating checkpoints to distinguish true H4R agonism from assay artifacts.

Phase A: Reagent Preparation
  • VUF 8430 Stock: Dissolve VUF 8430 dihydrobromide to 10 mM in water or DMSO. Store at -20°C.

  • Stimulation Buffer: HBSS + 20 mM HEPES + 500 µM IBMX .

    • Why IBMX? It inhibits phosphodiesterases (PDEs), preventing the degradation of cAMP. Without IBMX, the rapid turnover of cAMP masks the subtle inhibition caused by VUF 8430.

  • Forskolin (FSK) Solution: Prepare at 2x the EC80 concentration (typically 1-10 µM final).

Phase B: The "Dual-Addition" Workflow

To ensure the signal is specific to Gi-activation, we utilize a co-stimulation approach.

Assay_Workflow Step1 Cell Seeding (2,000-5,000 cells/well) Step2 Pre-Incubation (30 min @ 37°C) + IBMX Step1->Step2 Step3 Stimulation Add VUF 8430 + Forskolin Step2->Step3 Step4 Incubation (45 min @ RT) Step3->Step4 Step5 Lysis & Detection (cAMP Antibody/Tracer) Step4->Step5

Figure 2: Experimental workflow for measuring Gi-coupled cAMP inhibition.

Phase C: Step-by-Step Execution
  • Cell Harvest: Harvest H4R-expressing cells (e.g., HEK293-H4R or eosinophils) and resuspend in Stimulation Buffer.

  • Agonist Dilution: Prepare a serial dilution of VUF 8430 (10⁻¹¹ to 10⁻⁵ M) in Stimulation Buffer containing Forskolin .

    • Note: The Forskolin concentration must be constant across all wells.

  • Reaction: Add 5 µL of Cell Suspension + 5 µL of Agonist/Forskolin Mix to a 384-well low-volume plate.

  • Equilibrium: Incubate for 45 minutes at Room Temperature.

  • Detection: Add detection reagents (e.g., cAMP-d2 and Anti-cAMP-Cryptate) and read after 60 minutes.

Data Analysis & Troubleshooting (Self-Validation)
Calculating Efficacy

Because this is an inhibition assay, data should be normalized to the "Forskolin-Only" control (0% Inhibition) and "Buffer-Only" control (100% Inhibition).

  • Plot: Log[VUF 8430] vs. % Inhibition of cAMP.

  • Expectation: A sigmoidal curve rising from 0% to ~80-100% inhibition.

The "Antagonist Reversal" Check

To prove the cAMP reduction is H4R-mediated and not a non-specific toxic effect (which would also lower cAMP by killing cells), you must run a validation well:

  • Condition: VUF 8430 (EC90) + JNJ 7777120 (10 µM, selective H4 antagonist).

  • Result: The signal should return to the "Forskolin-Only" baseline. If VUF 8430 still inhibits cAMP in the presence of JNJ 7777120, the effect is off-target.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Signal Window Forskolin concentration too low/high.Titrate Forskolin to find its EC80 for your specific cell density.
No Inhibition by VUF 8430 High constitutive Gs activity or PDE activity.Ensure IBMX is fresh. Check H4R expression levels.
High Variation (Z' < 0.5) Pipetting error or cell clumping.Use automated dispensing; ensure single-cell suspension before plating.
References
  • Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist.[1][5][6] Journal of Medicinal Chemistry. Link

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430.[7][8] British Journal of Pharmacology. Link

  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics. Link

  • IUPHAR/BPS Guide to PHARMACOLOGY. Histamine H4 Receptor Ligands: VUF 8430. Link

  • Assay Guidance Manual (NCBI). Measurement of cAMP for Gαi Protein-Coupled Receptors. Link

Sources

Publish Comparison Guide: Reproducibility of VUF 5681 (4-[3-(1H-Imidazol-4-yl)propyl]piperidine) Effects Across Species

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the reproducibility of 4-[3-(1H-Imidazol-4-yl)propyl]piperidine (commonly identified in literature as VUF 5681 ). It addresses the compound's complex pharmacological profile, which oscillates between neutral antagonism and partial agonism depending on the species and experimental system used.

Executive Summary & Compound Identity

4-[3-(1H-Imidazol-4-yl)propyl]piperidine (VUF 5681) is a histamine H3 receptor (H3R) ligand designed as a structural analog of the potent agonist Immepip . Unlike Immepip, which possesses a methyl linker, VUF 5681 features a propyl linker between the imidazole and piperidine rings.

This structural elongation fundamentally alters its intrinsic efficacy. While Immepip is a full agonist, VUF 5681 is frequently characterized as a "silent" or neutral antagonist . However, reproducibility issues arise because its behavior is highly system-dependent (protean agonism), showing partial agonist activity in high-sensitivity assays or specific species variants.

Chemical & Pharmacological Profile
FeatureSpecification
IUPAC Name 4-[3-(1H-Imidazol-4-yl)propyl]piperidine
Code Name VUF 5681
Primary Target Histamine H3 Receptor (H3R)
Mechanism Neutral Antagonist (primary) / Partial Agonist (system-dependent)
Key Structural Difference Propyl linker (vs. Methyl in Immepip)
Binding Affinity (

)
~8.4 (Human H3R)

The Reproducibility Challenge: Species & System Variability

Reproducibility of VUF 5681 effects is often compromised by two factors: Species Homology and Constitutive Activity Levels .

A. Species-Specific Receptor Homology

The H3 receptor exhibits high sequence homology (>90%) between human and rodent orthologs, but critical amino acid variations in the transmembrane (TM) regions drastically affect ligand recognition.

  • Human H3R: Contains Thr119 (TM3) and Ala122 (TM3).

  • Rodent (Rat/Mouse) H3R: Contains Pro119 and Val122 .

Impact on VUF 5681: While imidazole-based ligands generally bind well across species, the functional output of VUF 5681 can shift. In rat models, it effectively blocks H3R constitutive activity (acting as a neutral antagonist), whereas in human recombinant systems with high receptor reserve, it may display weak partial agonism.

B. The "Silent" Antagonist Paradox

VUF 5681 is valuable because it supposedly does not alter basal receptor signaling (unlike Thioperamide , an inverse agonist). However, in systems with high G-protein coupling efficiency (e.g., CHO-K1 cells overexpressing H3R), VUF 5681 can activate the receptor, leading to conflicting "agonist" vs "antagonist" reports in literature.

Comparison with Alternatives

Select the appropriate tool compound based on the required intrinsic activity.

CompoundClassIntrinsic Activity (

)
Species SensitivityBest Use Case
VUF 5681 Neutral Antagonist ~0 (varies 0.0–0.2)ModerateProbing constitutive activity without inverse agonism; "Silent" control.
Immepip Full Agonist 1.0LowPositive control for H3R activation; inhibiting histamine release.
Thioperamide Inverse Agonist < 0 (Negative)High (10x higher affinity in Rat vs Human)Reducing high basal signaling; characterizing constitutive activity.
Clobenpropit Inverse Agonist < 0 (Negative)ModerateHigh-affinity blockade; distinguishing agonists from inverse agonists.

Critical Insight: Use VUF 5681 when you need to block an agonist without suppressing the receptor's basal tone. Use Thioperamide if you need to shut down basal signaling entirely.

Mechanistic Visualization

The following diagram illustrates the H3R signaling pathway and where VUF 5681 intervenes compared to alternatives.

H3R_Signaling Ligand_Agonist Immepip (Full Agonist) H3R_Active H3 Receptor (Active State R*) Ligand_Agonist->H3R_Active Stabilizes Ligand_Neutral VUF 5681 (Neutral Antagonist) Ligand_Neutral->H3R_Active Blocks Access H3R_Inactive H3 Receptor (Inactive State R) Ligand_Neutral->H3R_Inactive Blocks Access Ligand_Inverse Thioperamide (Inverse Agonist) Ligand_Inverse->H3R_Inactive Stabilizes Gi_Protein Gi/o Protein H3R_Active->Gi_Protein Activates H3R_Inactive->H3R_Active Basal Isomerization AC Adenylyl Cyclase Gi_Protein->AC Inhibits (G_alpha_i) MAPK MAPK/ERK Phosphorylation Gi_Protein->MAPK Activates (G_beta_gamma) cAMP cAMP Levels AC->cAMP Decreases

Caption: VUF 5681 occupies the receptor without shifting the active/inactive equilibrium, whereas Immepip stabilizes the active state and Thioperamide stabilizes the inactive state.

Validated Experimental Protocols

To ensure reproducibility, you must control for receptor reserve. The following protocols distinguish between neutral antagonism and partial agonism.

Protocol A: Binding Assay (Membrane Preparation)

Use this to determine intrinsic efficacy without downstream amplification bias.

  • Preparation: Harvest CHO-hH3R or Rat Cortex membranes. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Mix 10-20

      
      g membrane protein with assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM 
      
      
      
      , 10
      
      
      M GDP).
    • Add VUF 5681 (

      
       to 
      
      
      
      M).
    • Control 1 (Basal): No ligand.

    • Control 2 (Agonist): 1

      
      M Immepip.
      
    • Control 3 (Inverse Agonist): 1

      
      M Thioperamide.
      
    • Add 0.1 nM

      
      .
      
  • Reaction: Incubate for 60 min at 25°C. Terminate by rapid filtration over GF/B filters.

  • Analysis:

    • If VUF 5681 counts = Basal counts

      
      Neutral Antagonist .
      
    • If VUF 5681 counts < Basal counts

      
      Inverse Agonist .
      
    • If VUF 5681 counts > Basal counts

      
      Partial Agonist .
      
Protocol B: cAMP Accumulation Assay (Whole Cell)

High sensitivity; likely to detect partial agonism if receptor reserve is high.

  • Cell Seeding: Seed HEK-293 or CHO cells stably expressing H3R (human or rat) at 20,000 cells/well.

  • Stimulation:

    • Pre-incubate with 1 mM IBMX (phosphodiesterase inhibitor) for 30 min.

    • Stimulate with 5

      
      M Forskolin (to raise basal cAMP).
      
    • Add VUF 5681 dose-response.[1]

  • Detection: Lyse cells and quantify cAMP using TR-FRET or ELISA.

  • Interpretation: H3R activation inhibits Forskolin-induced cAMP.

    • Reproducibility Note: If VUF 5681 shows inhibition in this assay but not in GTP

      
      S, it indicates the system has a high receptor reserve, amplifying weak partial agonist signals.
      

References

  • Leurs, R., et al. (2005).[2] "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery. Link

  • Kitbunnadaj, R., et al. (2003). "Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist."[2] Journal of Medicinal Chemistry. Link

  • Baker, J.G. (2005). "Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells." British Journal of Pharmacology.[2] Link

  • Esbenshade, T.A., et al. (2008). "Histamine H3 receptor antagonists: Preclinical promise for treating obesity and cognitive disorders."[3] Molecular Interventions. Link

  • Hancock, A.A. (2006). "The challenge of drug discovery of a GPCR target: Analysis of preclinical pharmacology of histamine H3 antagonists/inverse agonists." Biochemical Pharmacology. Link

Sources

Comparative Guide: VUF 8430 vs. Imidazole-Based Ligands in H4 Receptor Pharmacology

[1]

Executive Summary

VUF 8430 (S-(2-guanidinoethyl)-isothiourea) represents a pivotal structural departure in Histamine H4 Receptor (H4R) pharmacology. Unlike classical ligands that rely on an imidazole core to mimic histamine, VUF 8430 utilizes an isothiourea-guanidine scaffold . This guide analyzes its performance as a full agonist relative to standard imidazole-based alternatives (Histamine, Immepip, and Clobenpropit), highlighting its utility in dissecting H4R-mediated immunomodulation while addressing its selectivity profile against the homologous H3 receptor.

Structural Analysis: The Non-Imidazole Advantage

The primary distinction of VUF 8430 is its non-imidazole structure. While early H4R ligands retained the imidazole ring of histamine to ensure orthosteric binding site recognition (specifically interacting with Asp94 in TM3 and Glu182 in TM5), VUF 8430 achieves this via bioisosteric replacement.

Structural Comparison
  • Histamine (Endogenous): Contains a monocationic imidazole ring. Subject to rapid metabolism by histamine N-methyltransferase (HNMT).

  • Immepip: An imidazole-based analog with high potency but poor selectivity (equipotent at H3R/H4R).

  • Clobenpropit: Contains an imidazole ring linked to a isothiourea moiety.[1] It acts as an H3R antagonist but an H4R partial agonist.

  • VUF 8430: Replaces the imidazole with an isothiourea group. The planar, polar nature of the isothiourea allows bidentate hydrogen bonding with the receptor's aspartate residues, mimicking the imidazole's donor/acceptor properties without the associated metabolic liabilities of the imidazole ring (e.g., CYP450 inhibition).

Visualization: Pharmacophore Mapping

The following diagram illustrates the structural relationship and binding mode differences between the imidazole core and VUF 8430's isothiourea scaffold.

SAR_Comparisoncluster_0Structural EvolutionHistamineHistamine(Imidazole Core)BindingSiteH4R Orthosteric Pocket(Asp94 / Glu182)Histamine->BindingSite Monodentate/BidentateInteractionMetabolismMetabolic Stability( CYP / HNMT )Histamine->Metabolism High SusceptibilityVUF8430VUF 8430(Isothiourea Core)VUF8430->BindingSite BioisostericH-BondingVUF8430->Metabolism Improved Stability

Figure 1: Pharmacophore mapping showing the bioisosteric replacement of the imidazole ring (Histamine) with the isothiourea moiety (VUF 8430) to maintain receptor affinity.[2]

Pharmacological Profile & Performance Data[1][5][6]

VUF 8430 is characterized as a full agonist at the human H4R (hH4R). However, researchers must account for species-dependent affinity shifts and functional selectivity.[3]

Comparative Affinity and Potency Table

The following data aggregates consensus values from radioligand binding (



LigandStructure TypehH4R Affinity (

)
hH4R Potency (

)
hH3R Affinity (

)
Selectivity (H4 vs H3)Intrinsic Activity (

)
Histamine Imidazole8.0 - 8.27.88.0Non-selective1.0 (Ref)
VUF 8430 Isothiourea 7.4 - 7.9 7.5 6.3 ~30-fold 0.9 - 1.0
Immepip Imidazole9.08.89.2Non-selective1.0
Clobenpropit Imidazole8.27.88.5H3 Preferring~0.6 (Partial)

Key Performance Insights:

  • Selectivity: VUF 8430 displays approximately 33-fold selectivity for hH4R over hH3R.[4] While not absolute, this is superior to Immepip, which hits both receptors with equal high potency.

  • Efficacy: Unlike Clobenpropit, which can act as a partial agonist or even an antagonist depending on the G-protein coupling efficiency of the cell line, VUF 8430 consistently acts as a full agonist (intrinsic activity

    
    ) in standard 
    
    
    assays.
  • Species Differences: VUF 8430 has significantly lower affinity for rat H4R compared to human H4R. For rodent studies, 4-methylhistamine or specific rodent-optimized ligands may be preferable.

Mechanistic Pathway & Signaling

VUF 8430 activates the H4R, a

Signaling_PathwayLigandVUF 8430ReceptorH4 Receptor(GPCR)Ligand->Receptor Agonist BindingG_ProteinG_i/o Protein(Heterotrimer)Receptor->G_Protein ActivationACAdenylyl CyclaseG_Protein->AC Inhibition (-)CalciumCa2+ Mobilization(G_betagamma)G_Protein->Calcium PLC ActivationcAMPcAMP LevelsAC->cAMP DecreaseChemotaxisChemotaxis(Eosinophils/Mast Cells)cAMP->Chemotaxis ModulationCalcium->Chemotaxis Cellular Response

Figure 2: H4R signaling cascade activated by VUF 8430, leading to

25

Experimental Protocols

To validate VUF 8430 activity, the


 Binding Assay

Protocol: Binding Assay (Membrane)[9][10]

Objective: Determine the functional potency (

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl

    
    , 10 
    
    
    M GDP, 50
    
    
    g/mL Saponin.
  • Ligand: VUF 8430 (dissolved in water/DMSO).

  • Radioligand:

    
     (approx.[6][7][8] 0.1 nM final concentration).
    

Workflow:

  • Membrane Prep: Harvest hH4R-transfected HEK293T cells. Homogenize in ice-cold TE buffer. Centrifuge at 40,000

    
     for 20 min. Resuspend pellet in Assay Buffer.
    
  • Incubation:

    • In a 96-well plate, add 50

      
      L of VUF 8430 (serial dilutions: 
      
      
      to
      
      
      M).
    • Add 50

      
      L of membrane suspension (5–10 
      
      
      g protein/well).
    • Pre-incubate for 15 mins at 25°C to allow equilibrium.

    • Add 50

      
      L of 
      
      
      (0.1 nM).
  • Binding: Incubate for 60 mins at 25°C with gentle shaking.

  • Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Add liquid scintillant and count radioactivity (CPM).

  • Analysis: Plot CPM vs. Log[VUF 8430]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    

Validation Check:

  • Basal Binding: Measure binding in the absence of agonist.

  • Non-Specific Binding: Measure in the presence of 10

    
    M unlabeled GTP
    
    
    S.
  • Positive Control: Run a parallel curve with Histamine (100

    
    M max) to normalize Efficacy (
    
    
    ).

References

  • Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist.[2][4] Journal of Medicinal Chemistry, 49(23), 6650–6651.[4]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430.[5][9] British Journal of Pharmacology, 157(1), 34–43.[9]

  • Hough, L. B. (2001). Genomics meets histamine receptors: new subtypes, new receptors. Molecular Pharmacology, 59(3), 415-419.

  • Leurs, R., et al. (2009). H4 receptor ligands.[5][9] Current Topics in Medicinal Chemistry, 9(1), 1-16.

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(1h-Imidazol-4-yl)propyl]piperidine
Reactant of Route 2
4-[3-(1h-Imidazol-4-yl)propyl]piperidine

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.